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Core Science & Biosynthesis

Foundational

Ancriviroc (SCH-C): Structural Pharmacology and Mechanism of Action on CCR5

Executive Summary & Pharmacological Profile Ancriviroc (also known as SCH-C or SCH-351125) is a potent, orally bioavailable oxime-piperidine compound that acts as a small-molecule antagonist of the C-C chemokine receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

Ancriviroc (also known as SCH-C or SCH-351125) is a potent, orally bioavailable oxime-piperidine compound that acts as a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. Originally developed as an entry inhibitor for Human Immunodeficiency Virus Type 1 (HIV-1), it targets the earliest stage of the viral life cycle[2]. By selectively binding to the CCR5 coreceptor, Ancriviroc prevents the critical interaction between the viral envelope glycoprotein gp120 and the host cell, effectively neutralizing R5-tropic HIV-1 strains[3].

As a Senior Application Scientist evaluating entry inhibitors, it is crucial to understand that Ancriviroc does not simply "block the door" by sitting on the extracellular surface. Instead, it operates via a sophisticated allosteric mechanism that fundamentally alters the receptor's conformational dynamics[3].

Structural Mechanism of Action: The Allosteric Blockade

Unlike competitive inhibitors or neutralizing antibodies that bind directly to the extracellular loops of CCR5, Ancriviroc is an allosteric modulator[3].

  • The Binding Pocket: Ancriviroc intercalates into a deep, hydrophobic transmembrane (TM) cavity formed by TM helices 1, 2, 3, 5, and 7[4].

  • Conformational Distortion: The insertion of the oxime-piperidine scaffold into this TM pocket stabilizes the receptor in an inactive conformation. This physical tethering restricts the flexibility of the transmembrane helices, which allosterically propagates a structural distortion to the second extracellular loop (ECL2)[3].

  • Dual Steric Hindrance: Because ECL2 is the primary docking site for both the natural chemokines (e.g., RANTES, MIP-1α) and the V3 loop of the HIV-1 gp120 protein, this drug-induced conformational change creates severe steric hindrance[5].

  • Full Antagonism: Notably, Ancriviroc acts as a full antagonist. While partial antagonists (such as aplaviroc) block HIV-1 entry but still permit residual chemokine binding and signaling, Ancriviroc completely abolishes all chemokine-CCR5 interactions and prevents subsequent intracellular G-protein activation[5].

MOA A Ancriviroc (SCH-C) B CCR5 TM Cavity (Helices 1,2,3,5,7) A->B Binds allosterically C ECL2 Conformational Change B->C Induces D Block gp120 Binding C->D Steric hindrance E Block Chemokine Binding (RANTES, MIP-1a) C->E Steric hindrance F Inhibit HIV-1 Entry D->F Prevents fusion G Prevent Ca2+ Flux E->G Antagonizes signaling

Ancriviroc binding to CCR5 TM cavity induces ECL2 changes, blocking HIV-1 and chemokines.

Quantitative Pharmacological Parameters

To effectively design downstream assays, researchers must benchmark their systems against established pharmacological parameters for Ancriviroc.

ParameterValueSource
Molecular Weight 557.52 g/mol [6]
Target Coreceptor CCR5 (TM Helices 1, 2, 3, 5, 7)[3]
Binding Affinity ( Kd​ ) 9.27 nM[7]
RANTES Inhibition ( Ki​ ) 2.0 nM[1]
Antiviral IC50​ (Primary R5 isolates) 0.4 – 9.0 nM[2]
Oral Bioavailability 50 – 60%[2]
Serum Half-life 5 – 6 hours[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choices.

Mapping the Binding Pocket via Alanine Scanning Mutagenesis

Purpose: To identify the precise TM residues interacting with Ancriviroc without disrupting the overall receptor architecture. Causality: Alanine substitution truncates the amino acid side chain to a simple methyl group. This removes specific drug-receptor interactions (e.g., hydrogen bonds, π−π stacking) while preserving the alpha-helical backbone of the TM domains. This prevents false negatives caused by global protein misfolding[3]. Step-by-Step Methodology:

  • Mutagenesis: Generate CCR5 point mutants using site-directed mutagenesis, substituting target residues in TM helices 1-7 with alanine.

  • Expression: Transiently transfect mutant plasmids into HEK-293T cells. Rationale: HEK-293T cells are chosen for their high transfection efficiency and lack of endogenous CCR5, providing a clean background.

  • Validation of Expression: Validate cell-surface expression of mutant receptors using flow cytometry with a conformation-independent, N-terminal specific anti-CCR5 monoclonal antibody. Self-Validation: This ensures the mutation did not simply cause the receptor to be retained in the endoplasmic reticulum.

  • Binding Assay: Perform competitive radioligand binding assays using [3H] -Ancriviroc.

  • Analysis: Calculate the shift in Kd​ . A significant loss of binding affinity (e.g., >10-fold increase in Kd​ ) successfully identifies a critical contact residue.

Functional Antagonism via Ratiometric Calcium Flux Assay

Purpose: To validate that Ancriviroc acts as a full functional antagonist, blocking chemokine-induced GPCR signaling. Causality: Fura-2AM is a membrane-permeable, ratiometric calcium indicator. Once inside the cell, intracellular esterases cleave the AM group, trapping the active dye. Using a ratiometric dye (measuring emission at 510 nm after excitation at both 340 nm and 380 nm) normalizes the signal against variations in dye loading, cell number, and baseline fluorescence, ensuring a highly trustworthy readout of intracellular Ca2+ release[2]. Step-by-Step Methodology:

  • Cell Seeding: Seed U87-CD4-CCR5 cells in 96-well black-wall, clear-bottom plates.

  • Dye Loading: Load cells with 2 μM Fura-2AM dye for 45 minutes at 37°C, then wash extensively with assay buffer to remove extracellular dye.

  • Drug Incubation: Pre-incubate cells with varying concentrations of Ancriviroc (0.1 nM to 1000 nM) for 30 minutes.

  • Stimulation: Inject 10 nM RANTES (the natural CCR5 agonist) into the wells.

  • Measurement: Record the 340/380 nm excitation ratio dynamically using a fluorescence microplate reader.

  • Self-Validation Controls: Include a positive control (RANTES only, no drug) to confirm baseline receptor activation, and a negative control (Ancriviroc only, no RANTES) to confirm the drug lacks intrinsic agonist activity[2].

Viral Entry Inhibition via Single-Cycle Pseudotyped HIV-1 Assay

Purpose: To quantify the antiviral potency ( IC50​ ) of Ancriviroc against HIV-1 entry. Causality: U87 astroglioma cells naturally lack CD4 and chemokine coreceptors. By stably transfecting them with CD4 and CCR5, we create an isolated, artifact-free system to study CCR5-dependent viral entry without interference from CXCR4. Using Env-pseudotyped viruses carrying a luciferase reporter allows for a safe (BSL-2), single-cycle quantitative readout of viral fusion and entry without the confounding variables of multi-round viral replication[2]. Step-by-Step Methodology:

  • Preparation: Plate U87-CD4-CCR5 target cells at standard density (e.g., 1×104 cells/well).

  • Treatment: Pre-treat cells with serial dilutions of Ancriviroc for 1 hour at 37°C.

  • Inoculation: Inoculate cells with HIV-1 pseudoviruses expressing an R5-tropic envelope (e.g., HIV-1 ADA or YU-2) and carrying a firefly luciferase reporter gene[2].

  • Incubation: Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Quantification: Lyse the cells, add luciferin substrate, and measure luminescence in Relative Light Units (RLU).

  • Analysis: Calculate the IC50​ using non-linear regression analysis of the dose-response curve.

Workflow S1 1. Cell Preparation (U87-CD4-CCR5) S2 2. Compound Incubation (Ancriviroc dose-response) S1->S2 S3 3A. Viral Entry Assay (Env-pseudotyped HIV-1) S2->S3 S4 3B. Calcium Flux Assay (Fura-2AM + RANTES) S2->S4 S5 4A. Measure Luciferase (Viral Replication) S3->S5 S6 4B. Measure Fluorescence (Intracellular Ca2+) S4->S6

Self-validating workflow for assessing Ancriviroc antiviral and antagonist activity.

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Exploratory

Ancriviroc and the Blockade of HIV-1 Entry: A Mechanistic and Methodological Guide

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Deconstructing the Gateway of HIV-1 Infection Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Gateway of HIV-1 Infection

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by a sophisticated, multi-step process of viral entry into host cells, primarily CD4+ T-helper lymphocytes and macrophages.[1] This process is mediated by the viral envelope glycoprotein (Env) complex, a trimer of non-covalently associated gp120 and gp41 subunits.[2] The entry cascade is a precisely orchestrated sequence of conformational changes triggered by interactions with host cell surface receptors.

The process begins with the attachment of the gp120 subunit to the primary receptor, CD4, on the surface of the target cell.[3] This initial binding induces significant conformational rearrangements within gp120, exposing a previously concealed binding site for a secondary co-receptor.[4][5] HIV-1 strains are classified based on their co-receptor preference, or "tropism". R5 viruses utilize the C-C chemokine receptor type 5 (CCR5), while X4 viruses use the C-X-C chemokine receptor type 4 (CXCR4).[6] R5-tropic viruses are predominantly responsible for initial transmission and are the most common variants found throughout the course of infection.[1]

The subsequent engagement of gp120 with the CCR5 co-receptor triggers the final and irreversible step of entry.[6] This interaction unleashes the fusogenic potential of the gp41 subunit, which undergoes a dramatic structural transformation.[7] The gp41 fusion peptide inserts into the host cell membrane, and its heptad repeat regions (HR1 and HR2) fold into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and forcing their fusion.[7] This fusion event creates a pore through which the viral capsid enters the host cell's cytoplasm, delivering its genetic material to initiate replication.

Given its critical and indispensable role in the lifecycle of R5-tropic HIV-1, the CCR5 co-receptor has emerged as a major therapeutic target for a class of antiretroviral drugs known as entry inhibitors.[2][8]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell V gp120/gp41 Trimer CD4 CD4 Receptor V->CD4 1. Attachment CCR5 CCR5 Co-receptor V->CCR5 3. Co-receptor Binding Membrane Cell Membrane V->Membrane 5. Membrane Fusion & Viral Entry CD4->V 2. gp120 Conformational Change CCR5->V 4. gp41 Unfolding & Fusion Peptide Insertion

Caption: The sequential steps of R5-tropic HIV-1 entry into a host cell.

Ancriviroc: An Allosteric Antagonist of CCR5

Ancriviroc, also known as SCH-351125, is an orally bioavailable, small-molecule antagonist of the CCR5 receptor.[9][10][11] It belongs to a class of drugs that do not target the virus itself, but rather a host cell factor essential for viral entry.[2] This mechanism provides a distinct advantage, as the genetic barrier to resistance can be higher compared to drugs targeting rapidly mutating viral enzymes like reverse transcriptase or protease.[12][13][14]

Mechanism of Action

Ancriviroc functions as a non-competitive, allosteric inhibitor.[15] It does not bind to the same site on CCR5 as the natural chemokine ligands (like RANTES/CCL5) or the viral gp120 protein.[16][17] Instead, Ancriviroc inserts itself into a hydrophobic binding pocket located within the seven-transmembrane (7TM) domain of the CCR5 receptor.[18][19]

This binding event induces and stabilizes a specific conformation of the CCR5 receptor.[2][20] In this drug-bound state, the extracellular domains of CCR5—particularly the N-terminus and the second extracellular loop (ECL2), which are critical for gp120 interaction—are altered in such a way that they can no longer be recognized and bound by the CD4-engaged gp120.[16][17][20][21] By locking the receptor in an "unreceptive" state, Ancriviroc effectively prevents the crucial co-receptor binding step, thereby aborting the fusion process and blocking the entry of R5-tropic HIV-1 virions.[10][22]

Ancriviroc_MoA cluster_process Mechanism of Ancriviroc Action gp120 CD4-Engaged gp120 CCR5_unbound CCR5 Receptor (Receptive State) gp120->CCR5_unbound Normal Binding Leads to Entry CCR5_bound CCR5 Receptor (Ancriviroc-Bound, Unreceptive State) gp120->CCR5_bound Binding Prevented Ancriviroc Ancriviroc Ancriviroc->CCR5_unbound Binds to 7TM Pocket CCR5_unbound->CCR5_bound Induces Conformational Change Block HIV-1 Entry Blocked CCR5_bound->Block

Caption: Allosteric inhibition of the gp120-CCR5 interaction by Ancriviroc.

Experimental Validation of Ancriviroc's Antiviral Activity

The characterization of Ancriviroc's role as an HIV-1 entry inhibitor relies on a suite of robust in vitro assays designed to dissect and quantify each step of its mechanism. The causality behind selecting these specific protocols is to build a self-validating chain of evidence: from demonstrating broad antiviral potency, to confirming direct target engagement, and finally, to quantifying the inhibition of the precise biological event (membrane fusion).

Viral Entry Assay: Single-Round Infection

This assay is the cornerstone for quantifying the potency of an entry inhibitor. By using replication-incompetent viral particles, it isolates the entry step from all subsequent stages of the viral lifecycle, ensuring that the measured inhibition is a direct result of blocking viral entry.

Detailed Protocol:

  • Preparation of Pseudotyped Virus:

    • Co-transfect HEK293T cells with two plasmids:

      • An HIV-1 packaging vector lacking the env gene but containing a reporter gene (e.g., firefly luciferase) (pNL4-3.Luc.R-E-).

      • An expression vector encoding an R5-tropic HIV-1 Env protein (e.g., from the Ba-L or JR-FL strain).

    • Causality: This system produces viral particles that can infect cells in a single round but cannot produce new infectious virions. The choice of an R5-tropic Env ensures the infection is CCR5-dependent.

  • Cell Preparation:

    • Plate target cells that express high levels of CD4 and CCR5 (e.g., TZM-bl cells or U87.CD4.CCR5 cells) in a 96-well plate.

  • Inhibitor Treatment:

    • Prepare a serial dilution of Ancriviroc (or other test compounds) in cell culture medium.

    • Pre-incubate the target cells with the diluted Ancriviroc for 1 hour at 37°C.

    • Causality: Pre-incubation allows the drug to bind to the CCR5 receptors on the cell surface before the virus is introduced.

  • Infection:

    • Add a standardized amount of the pseudotyped virus supernatant to each well containing the pre-treated cells.

    • Incubate for 48 hours at 37°C.

  • Quantification:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Causality: Luciferase expression is directly proportional to the number of successful viral entry and integration events.

  • Data Analysis:

    • Normalize the luciferase readings to a "no-drug" control (100% infection) and a "no-virus" control (0% infection).

    • Plot the percentage of inhibition against the logarithm of the Ancriviroc concentration and fit a dose-response curve to calculate the 50% inhibitory concentration (IC50).

Viral_Entry_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Plate Target Cells (CD4+/CCR5+) PreIncubate 1. Pre-incubate Cells with Ancriviroc (1h) Cells->PreIncubate Drug Prepare Serial Dilution of Ancriviroc Drug->PreIncubate Virus Produce R5-tropic Pseudovirus (Luc+) Infect 2. Add Pseudovirus to Cells Virus->Infect PreIncubate->Infect Incubate 3. Incubate (48h) Infect->Incubate Lyse 4. Lyse Cells Incubate->Lyse Read 5. Measure Luciferase Activity Lyse->Read Calculate 6. Calculate IC50 Read->Calculate

Caption: Workflow for a single-round pseudovirus entry assay.

Quantitative Analysis of Ancriviroc Potency

Data from numerous in vitro studies have demonstrated Ancriviroc's potent activity against a wide range of primary HIV-1 isolates that use CCR5 as their co-receptor.

ParameterValueTarget HIV-1 IsolatesAssay TypeReference
IC50 0.4 - 9 nMPanel of primary R5-tropic isolates (e.g., ASM 80, 92US715, YU-2)Viral Entry / Replication[23],[11]
IC50 1.0 - 30.9 nMPanel of R5 virusesViral Entry[22]
Ki 2 nMN/A (RANTES binding)Competitive Radioligand Binding[22]

Table 1: Summary of Ancriviroc's In Vitro Potency. IC50 (50% inhibitory concentration) represents the concentration of drug required to inhibit viral replication by half. Ki (inhibition constant) represents the affinity of the antagonist for the receptor.

Resistance Profile

The development of resistance to CCR5 antagonists, including Ancriviroc, typically involves mutations in the V3 loop of the viral gp120 protein.[15][24] These mutations do not switch the virus's tropism to CXCR4 but rather confer the ability to utilize the drug-bound conformation of CCR5 for entry.[24][25] This altered recognition allows the virus to bypass the inhibitory effect of the drug. Studies on the related CCR5 antagonist Vicriviroc have shown that the emergence of resistance is often a multi-step process, requiring the accumulation of several mutations in the V3 loop to achieve a significant reduction in susceptibility.[15][25] The potential for resistance underscores the importance of viral tropism testing before initiating treatment with any CCR5 antagonist.

Clinical Context and Conclusion

Ancriviroc demonstrated potent and broad anti-HIV-1 activity in preclinical and early clinical studies.[11][22] However, its clinical development for HIV infection was ultimately discontinued.[22] Despite this, Ancriviroc and other first-generation CCR5 antagonists like Aplaviroc and Vicriviroc paved the way for the successful development and approval of Maraviroc, the first and only CCR5 antagonist currently licensed for clinical use.[8][26]

References

  • Molecular Mechanism of HIV-1 Entry. National Institutes of Health (NIH). [Link]

  • Specific interaction of CCR5 amino-terminal domain peptides containing sulfotyrosines with HIV-1 envelope glycoprotein gp120. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. National Institutes of Health (NIH). [Link]

  • Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. Rockefeller University Press. [Link]

  • CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair. Frontiers in Immunology. [Link]

  • Theoretical Studies on the Interactions and Interferences of HIV-1 Glycoprotein gp120 and Its Coreceptor CCR5. ACS Publications. [Link]

  • HIV-1 receptors and cell tropism. Oxford Academic. [Link]

  • Molecular Recognition of CCR5 by an HIV-1 gp120 V3 Loop. PLOS One. [Link]

  • Modeling of CCR5 Recognition by HIV-1 gp120: How the Viral Protein Exploits the Conformational Plasticity of the Coreceptor. National Institutes of Health (NIH). [Link]

  • HIV-1 entry mechanism. HIV-1 entry has been shown to initially require... ResearchGate. [Link]

  • Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection. PubMed. [Link]

  • Safety and Effectiveness of the Oral HIV Entry Inhibitor Vicriviroc in HIV Infected Patients. ClinicalTrials.gov. [Link]

  • Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells. PubMed. [Link]

  • Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. Columbia Academic Commons. [Link]

  • A5415: A Limited-Center, Prospective, Double-Blind, Placebo-Controlled Study to Evaluate the Effects of Cenicriviroc Mesylate on Arterial Inflammation in People Living with HIV. ACTG Network. [Link]

  • Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates. PLOS One. [Link]

  • ancriviroc. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis. National Institutes of Health (NIH). [Link]

  • Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. PubMed. [Link]

  • Ancriviroc. PubChem. [Link]

  • Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate. National Institutes of Health (NIH). [Link]

  • HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. National Institutes of Health (NIH). [Link]

  • ANCRIVIROC. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • Mechanisms underlying activity of antiretroviral drugs in HIV-1-infected macrophages: new therapeutic strategies. Semantic Scholar. [Link]

  • HIV-1 entry inhibitors: recent development and clinical use. eScholarship.org. [Link]

  • Evolution of CCR5 antagonist resistance in an HIV-1 subtype C clinical isolate. PubMed. [Link]

  • Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. National Institutes of Health (NIH). [Link]

  • Cenicriviroc for the treatment of COVID-19: first interim results of a randomised, placebo-controlled, investigator-initiated, double-blind phase II trial. ResearchGate. [Link]

  • Structural Biology Highlights: CCR5 and HIV Infection. PDB-101. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. National Institutes of Health (NIH). [Link]

  • HIV-1 anchor inhibitors and membrane fusion inhibitors target distinct but overlapping steps in virus entry. National Institutes of Health (NIH). [Link]

  • Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). National Institutes of Health (NIH). [Link]

  • Impact of Maraviroc on the Immune Function in HIV-1 Infected Subjects Receiving Immunisation With Novel Antigens. ClinicalTrials.gov. [Link]

  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology. [Link]

  • HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. National Institutes of Health (NIH). [Link]

  • 2025 Update of the Drug Resistance Mutations in HIV-1. IAS-USA. [Link]

  • Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and. Semantic Scholar. [Link]

  • Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections. Business Wire. [Link]

  • The history of antiretrovirals: key discoveries over the past 25 years. PubMed. [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. National Institutes of Health (NIH). [Link]

  • HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells. National Institutes of Health (NIH). [Link]

Sources

Foundational

Pharmacological Profile of Ancriviroc (SCH-351125): Mechanisms, Efficacy, and Attrition in HIV-1 Therapeutics

Executive Summary Ancriviroc (developmental code SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C Chemokine Receptor Type 5 (CCR5). Originally developed by Schering-Plough as a novel antiretrov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ancriviroc (developmental code SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C Chemokine Receptor Type 5 (CCR5). Originally developed by Schering-Plough as a novel antiretroviral agent, it represents a critical case study in the rational design of viral entry inhibitors. While the molecule demonstrated exceptional sub-nanomolar potency against macrophage-tropic (R5) HIV-1 isolates by allosterically disrupting the gp120-CCR5 interaction, its clinical development was ultimately halted in Phase I trials due to off-target cardiotoxicity. This technical guide deconstructs the pharmacological profile, mechanistic pathways, and the self-validating experimental workflows required to evaluate Ancriviroc and similar heterocyclic N-oxide entry inhibitors.

Mechanism of Action: Allosteric Modulation of CCR5

Unlike endogenous chemokines (such as RANTES/CCL5) that bind to the extracellular loops of the CCR5 receptor, Ancriviroc operates via non-competitive allosteric antagonism .

During the standard HIV-1 entry process, the viral envelope glycoprotein gp120 binds to the host CD4 receptor, triggering a conformational shift that exposes a binding site for the CCR5 coreceptor. Subsequent gp120-CCR5 engagement triggers gp41-mediated fusion of the viral and host membranes.

Ancriviroc disrupts this cascade by embedding itself into a deep, hydrophobic transmembrane cavity formed by helices 1, 2, 3, and 7 of the CCR5 receptor 1. The causality of this interaction is structural: binding within the transmembrane domain forces a conformational distortion of the receptor's extracellular loops (ECLs). This distortion sterically hinders the high-affinity interaction between gp120 and CCR5, effectively neutralizing viral entry without directly competing at the extracellular binding site.

MechanismOfAction cluster_viral HIV-1 Viral Envelope cluster_host Host Cell Membrane GP120 HIV-1 gp120 CD4 CD4 Receptor GP120->CD4 1. Primary Binding CCR5_ECL CCR5 Extracellular Loops GP120->CCR5_ECL 2. Coreceptor Binding CD4->GP120 Conformational Shift CCR5_ECL->GP120 Steric Hindrance FUSION Viral-Cell Fusion (gp41) CCR5_ECL->FUSION 3. Fusion Trigger CCR5_TM CCR5 Transmembrane Cavity (TM1, 2, 3, 7) CCR5_TM->CCR5_ECL Allosteric Distortion ANCRIVIROC Ancriviroc (SCH-351125) ANCRIVIROC->CCR5_TM Allosteric Binding

Allosteric inhibition of HIV-1 entry by Ancriviroc via CCR5 transmembrane cavity binding.

Quantitative Pharmacological Profile

The efficacy of Ancriviroc is characterized by its broad-spectrum activity against primary R5-tropic HIV-1 isolates and its potent displacement of endogenous chemokines 2.

Pharmacological ParameterValueBiological Significance
Chemical Class Oximino-piperidino-piperidine-amideSynthetic heterocyclic N-oxide optimized for oral bioavailability.
Target Receptor CCR5Primary coreceptor for macrophage-tropic (R5) HIV-1 strains.
RANTES Binding Affinity ( Ki​ ) ~2.0 nMIndicates high-potency allosteric displacement of endogenous chemokines.
Antiviral Potency ( IC50​ ) 0.4 – 30.9 nMSub-nanomolar efficacy against diverse primary R5 HIV-1 isolates (e.g., ASM 80, YU-2) 3.
Receptor Specificity R5-tropic onlyCompletely inactive against X4-tropic (CXCR4-using) and dual-tropic HIV-1 strains.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of Ancriviroc, assays must isolate specific mechanistic steps. As an application scientist, it is critical to employ self-validating systems to prevent false positives caused by cytotoxicity or non-specific binding.

Protocol A: Competitive Radioligand Binding Assay ( 125 I-RANTES)

Rationale: RANTES (CCL5) is the most potent endogenous ligand for CCR5. Displacing it provides a direct, quantifiable measure of receptor occupancy by Ancriviroc.

  • Preparation: Isolate membrane fractions from CHO cells stably expressing human CCR5. Resuspend in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM 125 I-RANTES, and serial dilutions of Ancriviroc (0.1 pM to 10 µM). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Separation: Harvest the reaction onto GF/B glass fiber microplates pre-soaked in 0.3% polyethylenimine (to reduce non-specific charge interactions) using a vacuum manifold. Wash three times with ice-cold buffer.

  • Self-Validation System: Include a parallel control well containing 100 nM unlabeled RANTES to define Non-Specific Binding (NSB). Causality check: If NSB exceeds 20% of total binding, the assay is invalid due to membrane degradation or filter saturation.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: HIV-1 Pseudovirus Entry Assay (Tropism Specificity)

Rationale: Live virus assays conflate viral entry with downstream replication steps. Using an envelope-pseudotyped virus isolates the gp120-CCR5 entry mechanism.

  • Preparation: Transfect HEK293T cells with an env-deficient HIV-1 backbone carrying a luciferase reporter gene, alongside a plasmid expressing the R5-tropic gp160 (e.g., BaL strain). Harvest pseudovirus after 48 hours.

  • Infection: Seed U87-CD4-CCR5 target cells at 1×104 cells/well. Pre-incubate cells with Ancriviroc for 1 hour to allow the drug to equilibrate within the transmembrane pocket.

  • Readout: Add the pseudovirus. After 48 hours, lyse the cells and measure luminescence (RLU).

  • Self-Validation System: Run a parallel assay using U87-CD4-CXCR4 cells infected with an X4-tropic pseudovirus (e.g., NL4-3). Causality check: Ancriviroc must show 0% inhibition in the CXCR4 arm. Any observed reduction in RLU here indicates non-specific cytotoxicity rather than true CCR5 antagonism.

Protocol C: Automated Patch-Clamp Electrophysiology (hERG Liability)

Rationale: The basic piperidine nitrogen in Ancriviroc is prone to interacting with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, a known liability for this chemical class.

  • Preparation: Utilize HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology: Using a whole-cell patch-clamp setup, apply a voltage protocol: depolarization to +20 mV for 2 seconds (to open and inactivate channels), followed by repolarization to -50 mV to elicit hERG tail currents.

  • Perfusion: Perfuse Ancriviroc at increasing concentrations (10 nM to 30 µM) while monitoring the peak tail current amplitude.

  • Self-Validation System: Apply 100 nM E-4031 (a highly selective hERG blocker) at the end of the run. Causality check: The tail current must drop by >90%. If it does not, the seal integrity or channel expression is compromised, invalidating the dose-response curve.

Toxicology and Clinical Attrition

Despite its excellent antiviral potency, Ancriviroc was withdrawn during Phase I clinical trials 4. The primary cause of attrition was dose-dependent inhibition of the human ether-a-go-go-related gene (hERG) potassium channel.

Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) mediated by hERG leads to delayed ventricular repolarization. On an electrocardiogram, this manifests as QTc prolongation , which severely predisposes patients to life-threatening polymorphic ventricular tachycardias, specifically Torsades de Pointes. Because HIV-1 requires lifelong suppressive therapy, the therapeutic window for Ancriviroc was deemed too narrow. However, the structural insights gained from Ancriviroc's binding mode directly informed the development of next-generation CCR5 antagonists (such as Vicriviroc and the FDA-approved Maraviroc), which were heavily optimized to eliminate hERG affinity while retaining the allosteric transmembrane binding mechanism.

References

  • Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry PubMed / National Institutes of Health URL:[Link]

  • ANCRIVIROC - Inxight Drugs NCATS (National Center for Advancing Translational Sciences) URL:[Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents PMC / National Institutes of Health URL:[Link]

Sources

Exploratory

Ancriviroc (SCH-351125): Repurposing a CCR5 Antagonist for Immuno-Oncology and Beyond

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Originally developed as a potent entry inhibitor for HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Originally developed as a potent entry inhibitor for HIV-1, Ancriviroc (SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. While its clinical development for HIV was halted, emerging oncological and immunological data have fundamentally shifted the therapeutic landscape for CCR5 antagonists. The CCR5-CCL5 (RANTES) axis is now recognized as a critical driver of tumor microenvironment (TME) immunosuppression, macrophage polarization, and metastatic dissemination[2]. This whitepaper synthesizes the pharmacological profile of Ancriviroc, details its mechanistic rationale in oncology, and provides self-validating experimental protocols for researchers investigating its potential beyond virology.

Pharmacological Profile and Binding Mechanics

Ancriviroc is an oxime-piperidine compound that binds to a minor hydrophobic cavity located deep within the transmembrane helices of the CCR5 receptor[3][4].

Mechanism of Action (Causality)

Unlike competitive inhibitors that simply block the orthosteric site, Ancriviroc acts as a negative allosteric modulator. By wedging into the transmembrane domain, it stabilizes CCR5 in an inactive conformation. This allosteric shift physically distorts the extracellular loops (specifically ECL2), preventing the binding of the endogenous chemokine CCL5 (RANTES)[5][6].

Because the CCR5-CCL5 interaction is responsible for downstream G-protein coupled receptor (GPCR) signaling (including PI3K/Akt and calcium mobilization), Ancriviroc effectively silences the chemotactic signals required for immune cell migration and tumor cell invasion[7].

Quantitative Comparison of CCR5 Antagonists

To understand Ancriviroc's therapeutic window, we must compare it against other molecules in its class.

Table 1: Pharmacological Comparison of Key CCR5 Antagonists

CompoundStatusPrimary TargetBinding Affinity ( Kd​ / Ki​ )Anti-HIV IC50​ Oncological Application
Ancriviroc (SCH-351125) Preclinical/RepurposedCCR5 (Allosteric)~2.0 nM ( Ki​ )0.4 - 9.0 nMTME modulation, Metastasis inhibition
Maraviroc FDA Approved (HIV)CCR5 (Allosteric)~8.9 nM ( pKd​ )2.0 - 10.0 nMColorectal cancer (Phase I trials)
Vicriviroc (SCH-417690) DiscontinuedCCR5 (Allosteric)~2.5 nM ( Ki​ )1.8 - 10.0 nMHematological malignancies
BMS-813160 Clinical TrialsCCR2 / CCR5 (Dual)3.6 nM (CCR5)N/APancreatic cancer, HCC

Data synthesized from established pharmacological databases and literature[1][5][7][8].

The CCR5-CCL5 Axis in the Tumor Microenvironment

In the context of oncology, the "receptor-ligand" dualism of CCR5 and CCL5 is exploited by tumors to orchestrate an immunosuppressive microenvironment[9].

Tumor cells, as well as cancer-associated fibroblasts (CAFs), secrete high levels of CCL5. This chemokine gradient acts as a homing signal, actively recruiting CCR5-expressing regulatory T cells (Tregs) and monocytes into the tumor bed[10]. Once in the TME, these monocytes are "educated" by tumor-derived factors to polarize into M2-like Tumor-Associated Macrophages (TAMs)[2]. These TAMs secrete IL-10 and TGF- β , effectively blinding the immune system to the tumor and promoting angiogenesis.

By administering Ancriviroc, researchers can sever this communication line. Blockade of CCR5 not only halts the recruitment of these immunosuppressive cells but has been shown to force a phenotypic repolarization of existing TAMs from a pro-tumor (M2) to an anti-tumor (M1) state, characterized by the release of reactive oxygen species (ROS) and Interferon-gamma (IFN- γ )[11][12].

G CCL5 Tumor-Derived CCL5 (RANTES) CCR5 CCR5 Receptor (On Monocytes) CCL5->CCR5 TAM Tumor-Associated Macrophages (M2) CCR5->TAM Recruitment & Polarization Ancriviroc Ancriviroc (SCH-351125) Ancriviroc->CCR5 Allosteric Blockade Tumor Tumor Progression & Metastasis TAM->Tumor Immunosuppression

Diagram 1: The CCR5-CCL5 signaling axis in the TME and the intervention point of Ancriviroc.

Therapeutic Applications Beyond HIV

Colorectal Cancer (CRC) and Liver Metastasis

Clinical trials utilizing the CCR5 antagonist Maraviroc in advanced CRC patients have demonstrated that CCR5 blockade induces selective necrosis of tumor cells at the invasive margins of liver metastases[2][11]. Because Ancriviroc shares a highly similar binding pocket but exhibits distinct pharmacokinetic properties and subnanomolar potency[1][13], it serves as a prime candidate for preclinical CRC models, specifically to investigate the reversal of macrophage-mediated immunosuppression.

Breast and Prostate Cancers

In basal breast cancer and metastatic prostate cancer, CCR5 is often overexpressed directly on the epithelial tumor cells[14][15]. Here, the CCL5-CCR5 axis drives the Epithelial-to-Mesenchymal Transition (EMT), downregulating E-cadherin and upregulating vimentin, which facilitates bone and lung metastasis[7]. Ancriviroc can be utilized in vitro to block CCL5-induced actin polarization and integrin activation, thereby arresting cellular motility[16].

Table 2: Mechanistic Targets of Ancriviroc by Cancer Type

Cancer TypePrimary CCL5 SourcePrimary CCR5 Expressing CellTherapeutic Effect of Ancriviroc
Colorectal (CRC) T cells at invasive marginTAMs (Macrophages)Repolarizes M2 to M1; induces tumor necrosis.
Breast (TNBC) Residual tumor cellsMacrophages & Tumor CellsBlocks TAM recruitment; prevents recurrence.
Prostate Stromal cellsProstate Cancer CellsInhibits EMT; blocks bone metastasis.
Hepatocellular HCC Tumor cellsHCC Tumor cellsDownregulates β -catenin; restores E-cadherin.

Experimental Methodologies for Preclinical Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal readouts (e.g., combining flow cytometry with transcriptomics) to confirm that the observed phenotypic changes are causally linked to Ancriviroc's CCR5 antagonism.

Protocol 1: In Vitro Macrophage Repolarization Assay

Objective: To validate Ancriviroc's ability to repolarize M2 macrophages into an M1 anti-tumoral phenotype.

  • Monocyte Isolation & Differentiation: Isolate CD14+ monocytes from human PBMCs using magnetic microbeads. Culture in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 6 days to generate unpolarized (M0) macrophages.

  • M2 Polarization: Stimulate M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.

  • Ancriviroc Treatment: Wash cells and apply Ancriviroc at varying concentrations (1 nM, 10 nM, 100 nM) or a vehicle control (DMSO <0.1%) in the presence of tumor-conditioned media (TCM) for 48 hours.

  • Orthogonal Validation (The Self-Validating Step):

    • Readout A (Surface Markers): Harvest cells and perform flow cytometry for M2 markers (CD163, CD206) and M1 markers (CD80, CD86). Expect a dose-dependent decrease in CD163 and an increase in CD86.

    • Readout B (Secretome): Collect the supernatant and perform an ELISA for IL-10 (M2) and IFN- γ / TNF- α (M1).

Protocol 2: 3D Heterospheroid Invasion Assay

Objective: To assess the efficacy of Ancriviroc in halting macrophage-assisted tumor cell invasion.

  • Spheroid Generation: Co-culture GFP-labeled tumor cells (e.g., SW620 for CRC) with human macrophages at a 3:1 ratio in ultra-low attachment 96-well plates to form heterospheroids (approx. 3 days).

  • Matrix Embedding: Carefully embed the mature spheroids into a 3D Matrigel matrix (5 mg/mL) to simulate the extracellular matrix (ECM).

  • Drug Administration: Overlay the Matrigel with media containing CCL5 (10 ng/mL) to stimulate invasion, alongside either Ancriviroc (10 nM) or vehicle control.

  • Confocal Imaging: Image the spheroids at 0, 24, and 48 hours using a confocal microscope. Quantify the "invasion area" (the area of GFP+ cells migrating away from the spheroid core) using ImageJ.

Workflow S1 1. 3D Co-culture (Tumor + Macrophages) S2 2. Ancriviroc Treatment (10nM) S1->S2 S3 3. Matrigel Incubation (48h) S2->S3 S4 4. Confocal Imaging & Analysis S3->S4

Diagram 2: Step-by-step workflow for the 3D Heterospheroid Invasion Assay.

Future Perspectives

The repurposing of Ancriviroc represents a highly rational approach to immuno-oncology. The failure of early CCR5 antagonists in certain trials was often due to hepatotoxicity (e.g., Aplaviroc) or lack of efficacy in late-stage HIV[2][17]. However, in the context of cancer, where the goal is TME modulation rather than complete viral eradication, the pharmacokinetic requirements differ. Furthermore, the combination of a CCR5 antagonist like Ancriviroc with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) holds immense promise. By using Ancriviroc to clear the immunosuppressive TAMs and Tregs from the tumor bed, the TME is primed for a robust cytotoxic T-cell response mediated by checkpoint blockade[18].

Sources

Foundational

Ancriviroc (SCH-351125): Mechanistic Profiling and Clinical Trial Outcomes

Executive Summary Ancriviroc (SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. Originally developed by Schering-Plough as a viral entry inhibitor for the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ancriviroc (SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. Originally developed by Schering-Plough as a viral entry inhibitor for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1), the compound demonstrated potent in vitro activity against R5-tropic viral isolates with IC50 values in the sub-nanomolar range [5]. Despite its exceptional preclinical antiviral profile, Ancriviroc's clinical trajectory was halted across multiple indications—including HIV, Rheumatoid Arthritis (RA), and Psoriasis—due to a combination of off-target cardiotoxicity and the inherent biological redundancy of the human chemokine system.

This technical guide dissects the molecular mechanism of Ancriviroc, details the self-validating experimental protocols used for its preclinical evaluation, and provides a critical analysis of its clinical trial outcomes.

Molecular Mechanism of Action (MoA)

CCR5 is a G-protein coupled receptor (GPCR) that serves as the primary co-receptor for macrophage-tropic (R5) HIV-1 strains. Viral entry is initiated when the HIV-1 envelope glycoprotein (gp120) binds to the host CD4 receptor, triggering a conformational change that exposes a binding site for CCR5.

Ancriviroc functions as a non-competitive allosteric antagonist . Mutagenesis studies reveal that Ancriviroc does not bind to the extracellular loops where the endogenous ligand (CCL5/RANTES) or viral gp120 interact. Instead, it intercalates into a deep, hydrophobic transmembrane cavity formed by helices 1, 2, 3, and 7 [2].

Causality in Structural Biology: Binding within this transmembrane pocket stabilizes CCR5 in an inactive conformation. This allosteric modulation physically restricts the movement of the transmembrane helices, preventing the extracellular domain from adopting the geometry required to bind gp120 or endogenous chemokines. Consequently, viral membrane fusion is aborted.

MoA HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor (Active State) CD4->CCR5 Conformational Change Fusion Viral Membrane Fusion CCR5->Fusion Promotes Ancriviroc Ancriviroc (SCH-351125) CCR5_Inactive CCR5 (Inactive) TM Helices 1,2,3,7 Ancriviroc->CCR5_Inactive Allosteric Binding CCR5_Inactive->CCR5 Inhibits

Figure 1: Allosteric inhibition of CCR5 by Ancriviroc preventing HIV-1 gp120-mediated viral fusion.

Preclinical Validation & Experimental Methodologies

To validate the binding affinity and allosteric nature of Ancriviroc, a high-throughput radioligand binding assay is employed. As an application scientist, establishing a self-validating protocol requires strict control over non-specific binding and receptor expression levels.

Protocol: High-Throughput 125 I-RANTES Binding Assay

Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human CCR5. CHO cells are selected because they lack endogenous human chemokine receptors, providing a zero-background matrix to isolate the specific Ancriviroc-CCR5 interaction.

  • Membrane Preparation: Harvest CCR5-expressing CHO cells and homogenize in hypotonic buffer. Centrifuge at 100,000 × g to isolate the membrane fraction. Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.2% BSA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of the radiolabeled endogenous ligand ( 125 I-RANTES), and serial dilutions of Ancriviroc (0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at room temperature for exactly 60 minutes. Causality: Allosteric modulators often exhibit slower association kinetics than orthosteric ligands; a 60-minute window ensures the system reaches thermodynamic equilibrium.

  • Filtration & Wash: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and ensuring a high signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer to lock the receptor-ligand complexes. Dry the filters and quantify bound radioactivity using a liquid scintillation counter (measured in CPM). Calculate the IC50 via non-linear regression analysis.

Workflow Step1 1. Membrane Prep Isolate from CCR5+ CHO cells Step2 2. Ligand Incubation Add 125I-RANTES + Ancriviroc Step1->Step2 Step3 3. Receptor Binding Equilibrium at RT for 60 min Step2->Step3 Step4 4. Filtration & Wash GF/B filters pre-soaked in PEI Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Figure 2: Radioligand binding assay workflow for quantifying Ancriviroc CCR5 receptor affinity.

Clinical Trial Outcomes: Efficacy vs. Toxicity

Despite excellent in vitro metrics, Ancriviroc's transition to the clinic revealed critical pharmacological limitations. The table below summarizes the quantitative and qualitative outcomes across its three primary clinical indications.

IndicationTrial PhaseMechanistic RationaleClinical OutcomePrimary Limiting Factor
HIV-1 Infection Phase IBlock R5-tropic viral entry via CCR5 antagonism.DiscontinuedDose-dependent QTc prolongation (hERG channel affinity).
Rheumatoid Arthritis Phase IbPrevent CCR5+ T-cell and macrophage infiltration into synovial tissue.No improvement vs. placebo [3]Chemokine system redundancy (alternative trafficking axes).
Psoriasis Phase IIBlock CCL5/CCR5-mediated epidermal inflammation.No significant clinical effect [4]Lack of primary pathogenic dependence on CCR5.

Mechanistic Failure Analysis & Future Perspectives

The Cardiotoxicity Bottleneck (HIV Trials)

The discontinuation of Ancriviroc in HIV Phase I trials was driven by off-target cardiotoxicity. The oxime-piperidine scaffold of Ancriviroc contains a basic lipophilic amine, a structural motif notorious for binding to the inner vestibule of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of the hERG channel delays myocardial repolarization, which manifests on an electrocardiogram as QTc interval prolongation—a direct precursor to fatal arrhythmias like Torsades de Pointes. This failure forced developers to iterate on the scaffold, eventually leading to the development of Vicriviroc (which lacked hERG affinity but failed later for efficacy reasons).

The Redundancy Trap (Autoimmune Trials)

Following the HIV setback, Ancriviroc was repurposed for autoimmune conditions characterized by heavy leukocyte infiltration. In a randomized, double-blind, placebo-controlled Phase Ib trial for Rheumatoid Arthritis, Ancriviroc failed to reduce synovial inflammation [3]. Similarly, a Phase II trial for Psoriasis showed no clinical or immunohistochemical changes compared to placebo [4].

Causality of Failure: The failure in autoimmune indications highlights a fundamental principle of immunology: chemokine redundancy . While CCR5 is highly expressed on Th1 cells and macrophages, blocking a single receptor is insufficient to halt cellular migration. The immune system compensates by upregulating alternative trafficking axes, such as the CXCR3/CXCL10 or CCR2/CCL2 pathways, allowing leukocytes to bypass the CCR5 blockade and enter the inflamed tissue.

Conclusion

Ancriviroc remains a vital case study in drug development. It successfully proved that small-molecule allosteric modulation of GPCRs is viable for preventing viral entry[2]. However, it also serves as a stark reminder that in vitro potency must be rigorously balanced against off-target liability (hERG) and that targeting highly redundant biological networks (chemokines) requires multi-nodal therapeutic strategies rather than isolated receptor antagonism.

References

  • ANCRIVIROC - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry Source: PubMed (National Institutes of Health) URL:[Link]

  • CCR5 blockade in rheumatoid arthritis: a randomised, double-blind, placebo-controlled clinical trial Source: PubMed (National Institutes of Health) URL:[Link]

  • Expression of the Chemokine Receptor CCR5 in Psoriasis and Results of a Randomized Placebo Controlled Trial With a CCR5 Inhibitor Source: PubMed (National Institutes of Health) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for Ancriviroc (SCH-351125)

Mechanistic Evaluation of CCR5 Allosteric Modulation, Viral Entry Inhibition, and Safety Liability Introduction & Mechanistic Overview Ancriviroc (also known as SCH-C or SCH-351125) is a pioneering small-molecule CCR5 re...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Evaluation of CCR5 Allosteric Modulation, Viral Entry Inhibition, and Safety Liability

Introduction & Mechanistic Overview

Ancriviroc (also known as SCH-C or SCH-351125) is a pioneering small-molecule CCR5 receptor antagonist originally developed to block HIV-1 viral entry[1]. Unlike orthosteric ligands that compete directly at the primary binding site, Ancriviroc functions as a non-competitive allosteric modulator.

Extensive mutagenesis studies have demonstrated that Ancriviroc binds to a deeply buried hydrophobic transmembrane cavity formed by helices 1, 2, 3, and 7 of the CCR5 receptor[1]. This binding event induces a conformational change that propagates to the extracellular domain, effectively distorting the receptor and preventing the binding of both endogenous chemokines (e.g., CCL5/RANTES) and the HIV-1 gp120 envelope glycoprotein[1].

MOA HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Coreceptor HIV->CCR5 Coreceptor Binding CD4->CCR5 Conformational Change Fusion Viral Fusion & Entry CCR5->Fusion Enables Ancriviroc Ancriviroc (SCH-C) Allosteric Modulator Ancriviroc->CCR5 Binds TM Cavity (Helices 1,2,3,7) Blocked Inhibition of Entry Ancriviroc->Blocked Induces Blocked->Fusion Prevents

Fig 1: Ancriviroc mechanism of action: Allosteric inhibition of CCR5-mediated HIV-1 viral entry.

Experimental Strategy & Causality (The "Why")

As a Senior Application Scientist, I emphasize that evaluating an allosteric modulator like Ancriviroc requires a multi-tiered, self-validating assay approach. It is not enough to simply measure viral death; one must prove target engagement, phenotypic efficacy, and off-target safety.

  • Target Engagement (Radioligand Binding) : Confirms the compound's ability to allosterically displace the natural ligand at the receptor level.

  • Functional Efficacy (Pseudovirus Entry) : Provides a phenotypic readout of entry inhibition. Using Env-pseudotyped viruses allows for a safe, high-throughput assay in a BSL-2 environment.

  • Safety Liability (hERG Patch-Clamp) : Ancriviroc's clinical development was ultimately suspended in Phase I due to dose-dependent QTc prolongation[2]. Incorporating an automated patch-clamp assay for hERG channel inhibition is a mandatory step to contextualize the therapeutic index of any SCH-C derivative.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of Ancriviroc across the three core assays, serving as a benchmark for assay validation.

ParameterAssay TypeExpected ValueReference
CCR5 Binding Affinity (pKd) Radioligand Binding8.9 (~1.25 nM)[3]
HIV-1 Entry Inhibition (IC₅₀) Viral Entry / Luciferase1.0 - 10.0 nM[1]
hERG Channel Inhibition (IC₅₀) Automated Patch-Clamp~1.0 - 5.0 µM[2]

Detailed In Vitro Protocols

Protocol A: 125 I-RANTES Competitive Binding Assay

Causality Check: RANTES (CCL5) is a highly basic protein that non-specifically adheres to plastic and glass surfaces. Pre-soaking the GF/B filter plates in Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation : Harvest CHO cells stably expressing human CCR5. Homogenize in buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Reaction Setup : In a 96-well plate, combine 50 µg of CCR5 membrane preparation, 0.1 nM 125 I-RANTES, and serial dilutions of Ancriviroc (0.1 nM to 10 µM).

  • Self-Validation Control : Include wells containing 1 µM unlabeled RANTES to define the NSB baseline. Include vehicle-only wells to define total binding.

  • Incubation : Incubate the plate at room temperature for 90 minutes to reach binding equilibrium.

  • Filtration : Rapidly filter the reaction through a GF/B microplate pre-soaked in 0.3% PEI using a vacuum manifold. Wash three times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification : Dry the plate, add 50 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: HIV-1 Pseudovirus Luciferase Entry Assay

Causality Check: Single-cycle infection using Env-pseudotyped viruses isolates the entry mechanism from downstream viral replication steps. Luciferase expression is directly proportional to successful viral fusion, providing a highly sensitive and specific readout.

Step-by-Step Methodology:

  • Cell Seeding : Plate U87-CD4-CCR5 cells at 1x10⁴ cells/well in a 96-well clear-bottom white plate. Incubate overnight at 37°C.

  • Compound Pre-incubation : Aspirate media and add Ancriviroc serial dilutions (prepared in assay media with 0.1% DMSO). Incubate for 30 minutes at 37°C to allow allosteric receptor modulation prior to viral challenge.

  • Infection : Add HIV-1 Env-pseudotyped reporter virus (e.g., BaL strain, R5-tropic) carrying a firefly luciferase gene.

  • Self-Validation Control : Include a known CCR5 antagonist (e.g., Maraviroc) as a positive control, and mock-infected cells to establish the assay window. Calculate the Z'-factor; a value > 0.5 validates the assay plate.

  • Readout : 48 hours post-infection, lyse the cells using 50 µL of Glo Lysis Buffer. Add Luciferase Assay Reagent and measure luminescence on a multi-mode plate reader.

Protocol C: Automated Patch-Clamp for hERG Liability

Causality Check: Ancriviroc contains a piperidine scaffold known to interact with the inner cavity of the hERG potassium channel[2]. Evaluating this off-target effect is critical to avoid the QTc prolongation that halted its clinical trials.

Step-by-Step Methodology:

  • Cell Preparation : Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Electrophysiology Setup : Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). The system will automatically establish a high-resistance gigaseal and break into the whole-cell configuration.

  • Voltage Protocol : Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate hERG channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application : Apply Ancriviroc cumulatively (1 µM, 3 µM, 10 µM, 30 µM).

  • Self-Validation Control : Apply 1 µM E-4031 (a known hERG inhibitor) at the end of the experiment to confirm full block and validate the tail current measurement. Measure the reduction in peak tail current amplitude to calculate the IC50​ .

Assay Workflow Visualization

Workflow cluster_0 Radioligand Binding Assay cluster_1 Viral Entry Assay Prep Cell/Membrane Preparation (CHO-CCR5 or T-cells) Incubate1 Incubate with 125I-RANTES Prep->Incubate1 Incubate2 Infect with HIV-1 Pseudovirus Prep->Incubate2 Compound Ancriviroc Serial Dilution (0.1 nM - 10 µM) Compound->Incubate1 Compound->Incubate2 Filter Rapid Filtration (GF/B + PEI) Incubate1->Filter Count Scintillation Counting Filter->Count Data IC50 / Ki Calculation & Z'-Factor Count->Data Lyse Cell Lysis (48h post-infection) Incubate2->Lyse Luminescence Luciferase Readout Lyse->Luminescence Luminescence->Data

Fig 2: Parallel in vitro screening workflow for CCR5 binding affinity and HIV-1 entry inhibition.

References

  • [2] Title: Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity Source: ResearchGate URL:[Link]

  • Title: The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor Source: PubMed (NIH) URL: [Link]

  • [3] Title: CCR5 | Chemokine receptors - IUPHAR Guide to IMMUNOPHARMACOLOGY Source: guidetoimmunopharmacology.org URL:[Link]

  • [1] Title: Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry Source: PubMed (NIH) URL:[Link]

Sources

Application

Application Note: In Vivo Dosing and Experimental Protocols for Ancriviroc (SCH-C)

Introduction & Scientific RationaleAncriviroc (also known as SCH-C or SCH-351125) is a potent, orally bioavailable small-molecule antagonist of the human CC chemokine receptor 5 (CCR5)[1]. Originally developed as a viral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific RationaleAncriviroc (also known as SCH-C or SCH-351125) is a potent, orally bioavailable small-molecule antagonist of the human CC chemokine receptor 5 (CCR5)[1]. Originally developed as a viral entry inhibitor for the treatment of HIV-1 infection,Ancriviroc binds to the transmembrane cavity of CCR5, inducing conformational changes that prevent the binding of the HIV-1 gp120 envelope glycoprotein and endogenous chemokines like RANTES, MIP-1α, and MIP-1β[2].

Species Selectivity & Model Selection: A critical factor in designing in vivo studies for Ancriviroc is its strict species selectivity.1[1].2[2].3[3] to evaluate pharmacodynamics and antiviral efficacy.

Mechanism of Action (Pathway Visualization)

G HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 Human CCR5 CD4->CCR5 Conformational Change Fusion Viral Fusion & Entry CCR5->Fusion Mediates Signaling G-protein Signaling (Ca2+ Flux, Chemotaxis) CCR5->Signaling Activates Chemokines Endogenous Ligands (RANTES, MIP-1α/β) Chemokines->CCR5 Binds Ancriviroc Ancriviroc (SCH-C) Ancriviroc->CCR5 Antagonizes (Ki ~2nM)

Mechanism of Action: Ancriviroc (SCH-C) allosterically inhibits human CCR5, blocking HIV-1 entry.

Formulation Guidelines

Because Ancriviroc is a lipophilic oxime-piperidine compound, proper vehicle selection is essential to ensure systemic exposure and prevent precipitation.

  • Oral (PO) Administration: 3[3]. Methylcellulose acts as a suspending agent, preventing the precipitation of the hydrophobic drug in the gastrointestinal tract and ensuring consistent absorption.

  • Intravenous (IV) Administration: 4[4]. HP-β-CD encapsulates the hydrophobic regions of Ancriviroc, creating a water-soluble inclusion complex suitable for direct systemic injection without causing micro-embolisms in the bloodstream.

In Vivo Dosage & Pharmacokinetic SummaryThe following table summarizes established dosing parameters for Ancriviroc across various animal models based on foundational preclinical studies[5].

Animal ModelRouteDosageApplication / PurposeKey Pharmacokinetic / Pharmacodynamic Outcome
Sprague-Dawley Rats PO / IV10 mg/kgPK ProfilingHigh oral bioavailability (approx. 63%); Cmax ~330 nM at 12h.
Cynomolgus Monkeys PO / IV2 mg/kgPK ProfilingOral bioavailability ~52%; well-absorbed systemically.
SCID-hu Thy/Liv Mice PO3, 10, 30 mg/kg/dayAntiviral EfficacyDose-dependent reduction in HIV-1 viral RNA; dosed twice daily.
hCCR5 Transgenic Mice PO0.10 mg/kg (ED50)Receptor Occupancy50% receptor occupancy on peripheral blood granulocytes at 1h.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Sprague-Dawley Rats

Objective: To determine the plasma concentration-time profile and oral bioavailability of Ancriviroc. Rationale: Rats are utilized for PK profiling (despite lacking human CCR5) because their absorption, distribution, metabolism, and excretion (ADME) pathways remain highly relevant for scaling to higher mammals.

  • Preparation: Fast male Sprague-Dawley rats (approx. 250-300g) overnight prior to dosing to reduce food-drug absorption variability.

  • Dosing:

    • IV Cohort: Administer 10 mg/kg Ancriviroc dissolved in 20% HP-β-CD via tail vein injection.

    • PO Cohort: Administer 10 mg/kg Ancriviroc suspended in 0.4% methylcellulose via oral gavage.

  • Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood immediately to isolate plasma. Perform protein precipitation using acetonitrile.

  • Analysis: 4[4].

Protocol B: Antiviral Efficacy Testing in SCID-hu Thy/Liv Mice

Objective: To evaluate the in vivo efficacy of Ancriviroc against R5-tropic HIV-1 isolates. Rationale: Since Ancriviroc only binds human CCR5, mice must be engrafted with human immune tissue (thymus and liver) capable of supporting HIV-1 replication.

  • Engraftment: Implant homozygous C.B-17 scid/scid mice with human fetal thymus and liver tissues. Allow 4-6 weeks for graft vascularization and human T-cell differentiation.

  • Infection: Inoculate the implants directly with 2,000 TCID50 of a primary R5-tropic HIV-1 isolate (e.g., HIV-1 Ba-L).

  • Treatment Regimen: 3[3].

  • Endpoint Analysis: At 28 days post-inoculation, euthanize the mice. Harvest the implants and analyze cell-associated viral RNA via branched DNA assay and p24 antigen levels via ELISA.

Protocol C: Receptor Occupancy Assay in hCCR5 Transgenic Mice

Objective: To measure the in vivo binding of Ancriviroc to human CCR5.

  • Dosing: Administer Ancriviroc orally to human-CCR5 transgenic mice at varying doses (0.01 to 1.0 mg/kg).

  • Tissue Collection: 1 hour post-dose, collect peripheral blood.

  • Staining: 1[1].

  • Flow Cytometry: Analyze granulocytes or lymphocytes using flow cytometry.5[5].

Safety & Toxicity Considerations

While Ancriviroc demonstrated potent antiviral activity and validated CCR5 as a therapeutic target, researchers must be aware of its primary dose-limiting toxicity.6[6].7[7].8[8]. In vivo studies utilizing Ancriviroc should incorporate cardiovascular monitoring (e.g., telemetry) if testing at supratherapeutic doses.

References

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy - ASM Journals. 4

  • SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. PMC - NIH.3

  • Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists. PubMed. 1

  • Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists. Ovid. 5

  • Orally Bioavailable Competitive CCR5 Antagonists. Journal of Medicinal Chemistry. 2

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - NIH. 7

  • HIV co-receptor inhibitors as novel class of anti-HIV drugs. Lirias. 6

  • HIV Entry Inhibitors and Their Potential in HIV Therapy. PMC - NIH. 8

Sources

Method

Methods for assessing Ancriviroc's antiviral efficacy

Application Notes & Protocols Topic: Methods for Assessing the Antiviral Efficacy of Ancriviroc For: Researchers, scientists, and drug development professionals A Comprehensive Guide to Evaluating the Antiviral Profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Methods for Assessing the Antiviral Efficacy of Ancriviroc

For: Researchers, scientists, and drug development professionals

A Comprehensive Guide to Evaluating the Antiviral Profile of Ancriviroc, a CCR5 Co-Receptor Antagonist

Abstract: The development of novel antiretroviral agents targeting different stages of the HIV-1 lifecycle remains a cornerstone of HIV medicine.[1] Ancriviroc (formerly SCH-C) is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[2][3] By binding to and allosterically modulating the conformation of CCR5, Ancriviroc prevents the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby blocking membrane fusion and viral entry.[4][5][6] This document provides a detailed guide for researchers, outlining a suite of integrated in vitro methodologies to rigorously assess the antiviral efficacy, confirm the mechanism of action, and evaluate the resistance profile of Ancriviroc. The protocols herein are designed to provide a robust framework for preclinical evaluation, emphasizing scientific causality and data integrity.

Part 1: Foundational Assays for Determining Antiviral Potency

The initial characterization of any antiviral compound hinges on accurately quantifying its potency. For Ancriviroc, this involves determining the concentration required to inhibit 50% (IC₅₀ or EC₅₀) of viral replication. We present two gold-standard assays that offer complementary insights: a rapid, high-throughput single-round infectivity assay and a more physiologically relevant multi-round replication assay in primary human cells.

Method 1: Single-Round Infectivity Assay with Pseudotyped Virus

Scientific Rationale: This assay is a cornerstone for modern antiviral screening due to its safety, speed, and precision. It uncouples viral entry from all subsequent replication steps, providing a direct measure of Ancriviroc's ability to block entry. By using replication-incompetent lentiviral particles pseudotyped with an R5-tropic HIV-1 envelope (Env) and carrying a reporter gene (e.g., luciferase or GFP), we can quantify entry events without handling replication-competent virus. This system is highly adaptable for high-throughput screening and is superior to multi-round assays for measuring the instantaneous inhibitory effect of a drug.[7]

Experimental Workflow:

G cluster_0 Phase 1: Pseudovirus Production cluster_1 Phase 2: Infectivity Assay P1 Co-transfect HEK293T cells P3 Incubate (48-72h) P1->P3 P2 Plasmids: 1. Env-deficient HIV-1 backbone (luciferase reporter) 2. R5-tropic HIV-1 Env expression P2->P1 P4 Harvest & Filter Supernatant (Pseudovirus Stock) P3->P4 A3 Add Pseudovirus Stock P4->A3 Infect A1 Seed Target Cells (e.g., TZM-bl, U87.CD4.CCR5) A2 Add Serial Dilutions of Ancriviroc A1->A2 A2->A3 A4 Incubate (48-72h) A3->A4 A5 Lyse Cells & Measure Luciferase Activity A4->A5

Caption: Workflow for the single-round pseudovirus infectivity assay.

Detailed Protocol:

  • Reagents and Materials:

    • HEK293T cells (for virus production)

    • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter)

    • HIV-1 Env-deficient backbone plasmid with a luciferase reporter (e.g., pNL4-3.Luc.R-E-)

    • Expression plasmid for an R5-tropic HIV-1 Env (e.g., from BaL or JR-FL strains)

    • Transfection reagent (e.g., FuGENE, Lipofectamine)

    • Ancriviroc, dissolved in DMSO

    • Luciferase assay substrate and luminometer

    • Culture medium (DMEM), FBS, penicillin-streptomycin

  • Pseudovirus Production:

    • Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.

    • Co-transfect cells with the Env-deficient backbone plasmid and the R5-tropic Env plasmid at a 3:1 ratio using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant, clarify by centrifugation (500 x g for 10 min), and filter through a 0.45 µm filter to remove cellular debris.

    • Aliquot the virus stock and store at -80°C. Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).

  • Infectivity Assay:

    • Seed TZM-bl cells in a white, 96-well flat-bottom plate at 1 x 10⁴ cells per well and incubate overnight.

    • Prepare 2-fold serial dilutions of Ancriviroc in culture medium, starting from a high concentration (e.g., 100 nM) down to a low concentration, including a no-drug control.

    • Aspirate the medium from the cells and add 50 µL of the diluted Ancriviroc to each well.

    • Add 50 µL of pseudovirus stock (diluted to yield a strong signal in the no-drug control wells) to each well.

    • Incubate for 48-72 hours at 37°C.

    • Aspirate the supernatant, lyse the cells, and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percentage inhibition relative to the no-drug control wells.

    • Plot the percentage inhibition versus the log of Ancriviroc concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Expected Results: Ancriviroc demonstrates potent activity against various R5-tropic HIV-1 isolates, with IC₅₀ values typically in the low nanomolar range.[2]

HIV-1 Isolate (R5-tropic)Reported IC₅₀ Range (nM)
ASM 800.4 - 9
92US7150.4 - 9
YU-20.4 - 9
Table 1: Representative antiviral potency of Ancriviroc against R5-tropic HIV-1 isolates as reported in the literature.[2]
Method 2: Multi-Round Replication Assay in Primary Cells

Scientific Rationale: While single-round assays are excellent for determining potency against entry, multi-round assays in primary cells, such as peripheral blood mononuclear cells (PBMCs), provide a more physiologically relevant model.[8] These cells are the primary targets of HIV-1 in vivo.[7] This assay measures the effect of Ancriviroc over multiple cycles of viral replication, offering insights into its ability to suppress sustained viral spread. The endpoint is typically the quantification of a viral protein (p24) or viral RNA in the culture supernatant.

Experimental Workflow:

cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Infection & Monitoring C1 Isolate PBMCs from Healthy Donor Blood C2 Stimulate with PHA & IL-2 (3 days) C1->C2 I1 Infect Stimulated PBMCs with Replication-Competent R5-HIV-1 C2->I1 I2 Wash to Remove Inoculum I1->I2 I3 Culture Cells with Ancriviroc Dilutions I2->I3 I4 Collect Supernatant Aliquots (e.g., Days 3, 5, 7) I3->I4 I5 Quantify Viral Replication (p24 ELISA or RT-qPCR) I4->I5

Caption: Workflow for the multi-round viral replication assay in PBMCs.

Detailed Protocol:

  • Reagents and Materials:

    • Healthy donor whole blood or buffy coats

    • Ficoll-Paque for PBMC isolation

    • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

    • Replication-competent R5-tropic HIV-1 stock (e.g., HIV-1 BaL)

    • Ancriviroc

    • RPMI-1640 medium, FBS, penicillin-streptomycin

    • Commercial p24 antigen ELISA kit or reagents for RT-qPCR

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells extensively.

    • Culture the PBMCs at 2 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS, PHA (2 µg/mL), and IL-2 (20 U/mL) for 3 days to stimulate T-cell activation.

  • Infection and Treatment:

    • After stimulation, wash the cells to remove PHA and resuspend in fresh medium containing IL-2.

    • Infect the cells with R5-tropic HIV-1 at a low multiplicity of infection (MOI) for 2-4 hours.

    • Wash the cells three times to remove the viral inoculum.

    • Resuspend the cells and plate in a 96-well plate at 2 x 10⁵ cells/well.

    • Add serial dilutions of Ancriviroc to the wells.

    • Incubate at 37°C.

  • Monitoring Viral Replication:

    • On specified days post-infection (e.g., 3, 5, and 7), carefully collect a portion of the culture supernatant from each well.

    • Replenish with fresh medium containing the corresponding concentration of Ancriviroc.

    • Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit.

  • Data Analysis:

    • For a chosen time point (e.g., day 7), calculate the percentage inhibition of p24 production for each drug concentration relative to the no-drug control.

    • Plot the data and use non-linear regression to determine the 50% and 90% effective concentrations (EC₅₀ and EC₉₀).

Part 2: Assessing the Potential for Drug Resistance

A critical aspect of preclinical evaluation is understanding the potential for and mechanisms of viral resistance. For CCR5 antagonists, resistance can emerge via two primary pathways: (1) a switch in co-receptor tropism to use CXCR4, or (2) the evolution of the viral Env to recognize and use the Ancriviroc-bound conformation of CCR5.[6][9][10]

Method 3: In Vitro Resistance Selection by Serial Passage

Scientific Rationale: This method mimics the selective pressure a drug exerts in vivo by culturing HIV-1 over an extended period in the presence of escalating concentrations of Ancriviroc. This process enriches for and selects viral variants that acquire mutations conferring reduced susceptibility to the drug.

Experimental Workflow:

cluster_0 Passage 1 cluster_1 Passage 'n' P1 Infect PBMCs with Parental R5-HIV-1 C1 Culture with Ancriviroc (at IC₅₀) P1->C1 M1 Monitor p24 Levels C1->M1 H1 Harvest Supernatant at Viral Breakthrough M1->H1 Pn Infect Fresh PBMCs H1->Pn Use as Inoculum Cn Culture with Ancriviroc (at 2x Concentration) Pn->Cn Mn Monitor p24 Levels Cn->Mn Hn Harvest Supernatant Mn->Hn Hn->Pn Repeat Cycle

Caption: Cyclic workflow for in vitro selection of drug-resistant HIV-1.

Detailed Protocol:

  • Initiation:

    • Infect stimulated PBMCs with a wild-type R5-tropic HIV-1 strain.

    • Culture the infected cells in the presence of Ancriviroc at a concentration equal to its previously determined EC₅₀. Maintain parallel control cultures without the drug.

    • Monitor viral replication by measuring supernatant p24 levels twice weekly.

  • Serial Passage:

    • When p24 levels in the drug-treated culture rise to a level indicating viral breakthrough (e.g., >10 ng/mL), harvest the cell-free supernatant.

    • Use this supernatant to infect fresh, stimulated PBMCs.

    • Culture the newly infected cells with a 2- to 3-fold higher concentration of Ancriviroc.

    • Repeat this cycle for 15-20 passages or until a significant decrease in drug susceptibility is observed.

Method 4: Phenotypic and Genotypic Characterization of Resistant Virus

Scientific Rationale: Once a resistant viral population is selected, it is crucial to characterize its phenotype (how it behaves) and genotype (what mutations it has). This provides a comprehensive understanding of the resistance mechanism.

Detailed Protocols:

  • Phenotypic Analysis:

    • Fold-Change in Susceptibility: Clone the env gene from the resistant viral population into an expression vector. Produce pseudoviruses as described in Method 1. Determine the IC₅₀ of Ancriviroc against the resistant Env-pseudotyped virus and compare it to the IC₅₀ against the parental virus. The ratio of these values is the fold-change in resistance.

    • Co-receptor Tropism Analysis: Test the resistant Env-pseudotyped virus for its ability to infect target cells expressing CD4 and CXCR4 but lacking CCR5 (e.g., U87.CD4.CXCR4). A productive infection indicates a switch to CXCR4 usage.

    • Maximum Percent Inhibition (MPI) Analysis: In the single-round infectivity assay, a key indicator of resistance for CCR5 antagonists is a reduction in the MPI.[9] If the dose-response curve for the resistant virus plateaus at a value less than 100% inhibition, it signifies that the virus can use the Ancriviroc-bound form of the CCR5 receptor for entry.[11]

  • Genotypic Analysis:

    • Extract viral RNA from the resistant virus stock.

    • Perform reverse transcription and PCR (RT-PCR) to amplify the full-length env gene.

    • Sequence the amplified DNA and compare it to the parental virus sequence.

    • Analyze the sequence for mutations, paying close attention to the V3 loop of gp120, as this region is frequently implicated in resistance to CCR5 antagonists.[11]

Data Presentation:

VirusAncriviroc IC₅₀ (nM)Fold-ChangeMPI (%)Co-receptor TropismKey env Mutations
Parental2.51.0100%R5None
Passage 15 Virus75.030.085%R5V3 loop: [mutation list]
Control Passage 152.30.9100%R5None
Table 2: Example data summary for the characterization of an Ancriviroc-resistant HIV-1 variant.

References

  • MDPI. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket. [Link]

  • National Center for Biotechnology Information. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. [Link]

  • National Center for Biotechnology Information. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. [Link]

  • PubMed. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults. [Link]

  • NATAP. New Entry Inhibitors In Early Development. [Link]

  • PubMed. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). [Link]

  • PubMed. Recent advances of CCR5 antagonists. [Link]

  • American Society for Microbiology. Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1 | Antimicrobial Agents and Chemotherapy. [Link]

  • PubMed. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. [Link]

  • King of the Curve. Mechanism of Antiretroviral Drugs in HIV Treatment. [Link]

  • Immunopaedia. HIV Drugs Mode of Action. [Link]

  • National Center for Biotechnology Information. CCR5 Inhibitors and HIV-1 Infection. [Link]

  • National Center for Biotechnology Information. HIV-1 Entry Inhibitors: Recent Development and Clinical Use. [Link]

  • PubMed. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. [Link]

  • National Center for Biotechnology Information. A pièce de resistance: how HIV-1 escapes small molecule CCR5 inhibitors. [Link]

  • Taylor & Francis Online. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. [Link]

  • YouTube. Mini-Lecture Series: Maraviroc. [Link]

  • National Center for Biotechnology Information. Maraviroc in the treatment of HIV infection. [Link]

  • ResearchGate. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists. [Link]

  • National Center for Biotechnology Information. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5. [Link]

Sources

Application

Ancriviroc use in combination with other antiretrovirals

Application Note: Ancriviroc (SCH-C) as a Reference Compound for Evaluating Antiretroviral Synergy and CCR5 Antagonism Executive Summary Ancriviroc (SCH-C; SCH 351125) is an orally bioavailable, small-molecule antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ancriviroc (SCH-C) as a Reference Compound for Evaluating Antiretroviral Synergy and CCR5 Antagonism

Executive Summary

Ancriviroc (SCH-C; SCH 351125) is an orally bioavailable, small-molecule antagonist of the human C-C chemokine receptor type 5 (CCR5)[1]. Originally developed as a first-in-class HIV-1 entry inhibitor, Ancriviroc demonstrates potent sub-nanomolar activity against R5-tropic HIV-1 isolates[2]. Although its clinical development was halted due to dose-dependent QTc interval prolongation[3], Ancriviroc remains a highly valuable in vitro tool compound. This application note details the mechanistic rationale and experimental protocols for using Ancriviroc as a reference standard in combination assays with other antiretroviral (ARV) classes, enabling researchers to evaluate synergistic drug interactions while implementing necessary cardiotoxicity counter-screens.

Mechanistic Grounding: Synergy in Combination Therapy

Ancriviroc binds to a hydrophobic cavity formed by the transmembrane helices of the CCR5 co-receptor. This allosteric interaction stabilizes a receptor conformation that prevents the binding of the HIV-1 envelope glycoprotein gp120, thereby halting viral entry[2].

When utilized in combination with other ARVs, Ancriviroc exhibits profound synergy. The most notable mechanistic synergy occurs with fusion inhibitors such as Enfuvirtide (T-20). By delaying the gp120-CCR5 interaction, Ancriviroc extends the temporal window during which the viral gp41 transmembrane protein remains in its vulnerable, extended pre-hairpin intermediate state. This prolonged exposure significantly enhances the binding efficacy of gp41-targeted fusion inhibitors[3]. Furthermore, combining Ancriviroc with reverse transcriptase inhibitors (NRTIs/NNRTIs) or protease inhibitors (PIs) provides a multi-stage blockade of the viral life cycle, drastically reducing the viral evolutionary escape space[4].

G HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change gp41 gp41 (Exposed) CCR5->gp41 Triggers Ancriviroc Ancriviroc (SCH-C) Ancriviroc->CCR5 Allosteric Inhibition Fusion Viral-Cell Fusion gp41->Fusion Mediates T20 Enfuvirtide (T-20) T20->gp41 Blocks

Mechanistic synergy between Ancriviroc (CCR5 blockade) and T-20 (gp41 blockade) during HIV-1 entry.

Quantitative Data: Synergy Profiles

In in vitro peripheral blood mononuclear cell (PBMC) assays, Ancriviroc demonstrates synergistic antiviral activity when combined with representative drugs from all major ARV classes[4]. The Combination Index (CI) is utilized to quantify these interactions mathematically (CI < 0.9 = Synergy; 0.9–1.1 = Additive; > 1.1 = Antagonism).

Drug ClassRepresentative CompoundTarget MechanismMean IC50 (Monotherapy)CI Range with AncrivirocInteraction Profile
CCR5 Antagonist Ancriviroc (SCH-C)CCR5 Allosteric Blockade0.4 - 9.0 nMN/AN/A
Fusion Inhibitor Enfuvirtide (T-20)gp41 Fusion Blockade~15.0 nM0.45 - 0.75Strong Synergy
NRTI Zidovudine (AZT)RT Chain Termination~10.0 nM0.60 - 0.85Synergy
NNRTI Efavirenz (EFV)RT Allosteric Inhibition~2.0 nM0.55 - 0.80Synergy
Protease Inhibitor Indinavir (IDV)HIV-1 Protease Cleavage~25.0 nM0.65 - 0.90Synergy

Experimental Protocols

Protocol 1: In Vitro HIV-1 Pseudovirus Entry and Synergy Assay

This protocol utilizes a 2D checkerboard matrix to evaluate the synergistic effects of Ancriviroc combined with a secondary ARV. The use of a checkerboard matrix creates a self-validating system, as the outer edges of the matrix independently verify the monotherapy IC50 values of both compounds before calculating the combination effects.

Step-by-Step Methodology:

  • Cell Preparation: Seed TZM-bl reporter cells (stably expressing CD4, CCR5, CXCR4, and a Tat-driven luciferase reporter) at 1×104 cells/well in a 96-well opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Drug Matrix Preparation: Prepare a 2D checkerboard dilution matrix in a separate V-bottom plate. Serially dilute Ancriviroc (e.g., 0.1 nM to 100 nM) horizontally and the secondary ARV (e.g., T-20) vertically. Causality Note: Ensure the central matrix points hover around the established IC50 of each drug to capture the steepest part of the dose-response curve.

  • Pre-incubation: Transfer the drug matrix to the TZM-bl cells and pre-incubate for 1 hour. Causality Note: This step is critical to allow Ancriviroc to achieve steady-state allosteric binding with CCR5 prior to viral challenge.

  • Viral Infection: Add R5-tropic HIV-1 pseudovirus (e.g., HIV-1 BaL) at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation & Readout: Incubate for 48 hours. Lyse the cells using a standard reporter lysis buffer and quantify luminescence using a luciferase substrate assay on a microplate reader.

  • Data Analysis: Calculate the fraction affected (Fa) for each well relative to untreated controls. Use the Chou-Talalay method to calculate the Combination Index (CI) at ED50, ED75, and ED90 levels.

Workflow Step1 1. Seed TZM-bl Cells (10^4 cells/well) Step2 2. Prepare Drug Matrix (Ancriviroc + Secondary ARV) Step1->Step2 Step3 3. 1h Pre-incubation (Receptor Binding) Step2->Step3 Step4 4. Add HIV-1 Pseudovirus (MOI 0.1) Step3->Step4 Step5 5. Incubate 48h (37°C, 5% CO2) Step4->Step5 Step6 6. Luciferase Assay (Quantify Viral Entry) Step5->Step6 Step7 7. Chou-Talalay Analysis (Calculate CI) Step6->Step7

Step-by-step workflow for the in vitro HIV-1 pseudovirus entry and combination synergy assay.

Protocol 2: hERG Patch-Clamp Counter-Screen

Because Ancriviroc's clinical progression was halted due to off-target QTc prolongation[3], any novel derivatives or combination therapies utilizing this scaffold must be rigorously counter-screened for hERG (Kv11.1) potassium channel inhibition to ensure a safe therapeutic window.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (2–4 MΩ resistance). Maintain a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds. Causality Note: The repolarization step relieves inactivation, eliciting the outward tail current which is the primary metric for hERG function.

  • Perfusion: Perfuse Ancriviroc (concentrations ranging from 10 nM to 10 µM) into the extracellular bath until steady-state block is achieved (typically 3–5 minutes per concentration).

  • Quantification: Measure the peak tail current amplitude pre- and post-drug application. Calculate the IC50 for hERG inhibition. (Ancriviroc typically exhibits a hERG IC50 in the low micromolar range, which serves as a positive control for assay validation).

References

  • Tremblay, C. L., et al. (2002). "Anti-human immunodeficiency virus interactions of SCH-C (SCH 351125), a CCR5 antagonist, with other antiretroviral agents in vitro." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Strizki, J. M., et al. (2001). "SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo." Proceedings of the National Academy of Sciences. Available at:[Link]

  • HIV i-Base. (2002). "T20 and beyond: inhibition of HIV attachment and fusion at the 9th CROI." HIV i-Base. Available at:[Link]

  • Palani, A., et al. (2001). "Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Ancriviroc Solubility Issues In Vitro

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers working with Ancriviroc (also known as SCH-C or SCH-351125), a potent small-molecule antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers working with Ancriviroc (also known as SCH-C or SCH-351125), a potent small-molecule antagonist of the CCR5 receptor[1].

While Ancriviroc demonstrates excellent sub-nanomolar efficacy against R5-tropic HIV-1 viruses in vitro[2], its physicochemical properties present significant handling challenges. As a Biopharmaceutics Classification System (BCS) Class II compound, it possesses high permeability but notoriously low aqueous solubility[3]. Failure to properly formulate Ancriviroc in vitro leads to micro-precipitation, erratic dose-response curves, and false-negative assay results. This guide provides field-proven, self-validating methodologies to ensure structural integrity and reliable data generation.

Quantitative Physicochemical Profile

Understanding the physical limits of your compound is the first step in experimental design. Below is the synthesized physicochemical data for Ancriviroc to guide your solvent choices.

PropertyValueExperimental Implication
Molecular Weight 557.5 g/mol [4]High molecular weight and bulky lipophilic rings hinder aqueous solvation.
Chemical Formula C28H37BrN4O3[4]Highly hydrophobic structure; requires organic co-solvents for initial dissolution.
BCS Classification Class II[3]Low solubility in water and acidic environments[3]; prone to "solvent shock" upon dilution.
Primary Solvent DMSO[]Soluble in 100% DMSO; stock solutions must be kept strictly anhydrous to prevent degradation.
Target Affinity (IC50) 1.0 to 30.9 nM[2]Requires precise free-drug concentration in media to accurately measure sub-nanomolar activity.
Diagnostic Workflow

Before troubleshooting, use the following diagnostic logic to identify where your formulation may be failing.

SolubilityWorkflow Start Ancriviroc Powder Stock Dissolve in 100% DMSO (10-20 mM Stock) Start->Stock Check Visual & Spec Check (Clear solution?) Stock->Check Dilution Intermediate Dilution (Media + 0.1% BSA) Check->Dilution Yes Fail Micro-precipitation (Loss of Signal) Check->Fail No Dilution->Fail Precipitates Assay In Vitro Assay (Final DMSO < 0.5%) Dilution->Assay Stable Fail->Stock Re-evaluate

Diagnostic workflow for Ancriviroc solubilization and assay preparation.

Troubleshooting Guide & FAQs

Q1: My Ancriviroc stock solution in DMSO looks clear, but I lose target inhibition (IC50 shifts) when added to my cell culture. What is happening? Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock of a lipophilic BCS Class II compound[3] is spiked directly into aqueous media (like RPMI or DMEM), the rapid change in the dielectric constant forces the hydrophobic Ancriviroc molecules out of solution. These form micro-precipitates that are often invisible to the naked eye. Because the precipitated drug cannot interact with the CCR5 receptor, the effective "free drug" concentration drops drastically, causing an apparent rightward shift in your IC50 values. Solution: Never spike high-concentration DMSO stocks directly into final assay media. Implement an intermediate dilution step using a carrier protein (see Protocol below).

Q2: How can I confirm if Ancriviroc has precipitated in my assay plate without disrupting the cells? Causality: Micro-crystals scatter light, which interferes with standard colorimetric or fluorometric assay readouts. Solution: Use a self-validating nephelometry (light-scattering) check. Measure the absorbance of your assay plate at 600 nm (OD600) before adding any detection reagents. A sudden spike in OD600 in your high-concentration drug wells compared to vehicle-only controls strongly indicates micro-precipitation.

Q3: Can I use acidic buffers to improve Ancriviroc solubility? Causality: While Ancriviroc contains basic piperidine nitrogens that can theoretically be protonated, empirical data shows it exhibits low solubility even in acidic environments[3]. Furthermore, relying on pH adjustments in vitro is detrimental; non-physiological pH will stress your cell cultures (e.g., U-87 astroglioma cells or PBMCs) and can alter the conformational state of the CCR5 receptor, invalidating your binding data[1]. Solution: Maintain physiological pH (7.4). Rely on organic co-solvents (DMSO) kept strictly below 0.5% v/v in the final assay, supplemented with carrier proteins to maintain solubility.

Self-Validating Experimental Protocol: Preparation and Delivery

To guarantee that Ancriviroc remains in solution and accurately interacts with CCR5, follow this self-validating formulation protocol.

Step 1: Anhydrous Stock Preparation

  • Weigh Ancriviroc powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock[].

  • Self-Validation Check: Centrifuge the stock vial at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube. If a white pellet forms, the compound has not fully dissolved; warm gently to 37°C and vortex.

Step 2: Intermediate Formulation (The "Carrier" Step)

  • Prepare an intermediate diluent: Cell culture media supplemented with 0.1% Fatty-Acid Free Bovine Serum Albumin (BSA). Why? BSA acts as a lipid sink. Its hydrophobic pockets bind the lipophilic Ancriviroc molecules, acting as a chaperone to prevent self-aggregation in the aqueous environment.

  • Slowly pipette the 10 mM DMSO stock into the intermediate diluent while vortexing gently to achieve a 100 µM working solution (1% DMSO).

Step 3: Final Assay Application

  • Perform your serial dilutions using the intermediate diluent.

  • Transfer the diluted drug to the assay plate containing cells in standard media to reach a final top concentration of 10 µM. This ensures the final DMSO concentration never exceeds 0.1% v/v, preventing solvent-induced cellular toxicity.

  • Self-Validation Check: Include a "Media + Drug, No Cells" control well at your highest concentration. Read the OD600 prior to the assay; it must be statistically identical to the "Media + Vehicle" baseline.

Mechanistic Impact of Solubility on Receptor Binding

Ancriviroc functions as an allosteric antagonist. It must partition into the cell membrane to access its specific binding pocket within the transmembrane helices of the CCR5 receptor[4]. If the compound precipitates, it cannot partition into the lipid bilayer, completely neutralizing its antiviral efficacy.

CCR5Pathway Ancriviroc Ancriviroc (SCH-C) Soluble Aqueous Soluble Fraction Ancriviroc->Soluble Optimal Formulation Precipitate Micro-precipitates Ancriviroc->Precipitate Solvent Shock CCR5 CCR5 Receptor Pocket Soluble->CCR5 High Affinity Binding Precipitate->CCR5 No Binding HIV HIV-1 gp120 Binding CCR5->HIV Allosteric Modulation Block Entry Inhibition HIV->Block Prevents Viral Fusion

Impact of Ancriviroc solubility on CCR5 allosteric modulation and HIV-1 entry.

References
  • CAS 370893-06-4 (Ancriviroc), BOC Sciences.
  • Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy, SCIRP.
  • Ancriviroc | C28H37BrN4O3 | CID 9574343, PubChem.
  • ANCRIVIROC, NC
  • SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo, PubMed.
  • US7956063B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of Ancriviroc in Cellular Models

Welcome to the technical support resource for researchers utilizing Ancriviroc (SCH-351125), a potent small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] This guide is designed to assist researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing Ancriviroc (SCH-351125), a potent small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting potential off-target effects of Ancriviroc in cellular models. While Ancriviroc is a valuable tool for studying CCR5-mediated processes, particularly in the context of HIV-1 entry, understanding its potential for unintended cellular interactions is critical for robust and accurate experimental outcomes.[1][2]

This document provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues you may encounter during your experiments. Our approach emphasizes scientific causality, providing not just procedural steps but the rationale behind them to empower your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing significant cytotoxicity in my cell line at concentrations expected to be specific for CCR5 inhibition. Is this an off-target effect?

Answer: This is a common and critical observation. While Ancriviroc's primary target is CCR5, cytotoxicity at or near the on-target IC50 could indicate an off-target liability or a cell-type-specific sensitivity. Distinguishing between on-target and off-target toxicity is the first crucial step.

Possible Cause:

  • Off-target kinase inhibition: Many small molecules can inhibit kinases essential for cell survival or proliferation.[3]

  • Mitochondrial toxicity: The compound may interfere with mitochondrial function.

  • On-target but cell-lethal phenotype: In some specific cellular contexts, complete and sustained blockade of CCR5 signaling might induce apoptosis or cell cycle arrest.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific protein denaturation and cytotoxicity.

This workflow is designed to systematically dissect the nature of the observed cytotoxicity.

G cluster_0 Phase 1: Characterize the Cytotoxicity cluster_1 Phase 2: On-Target vs. Off-Target Validation cluster_2 Phase 3: Mitigate and Confirm A Start: Unexpected Cytotoxicity Observed B Step 1: Perform Detailed Dose-Response Curve (e.g., 10-point, log scale) A->B C Step 2: Determine CC50 (Cytotoxic Concentration 50%) B->C D Step 3: Test in a CCR5-Negative Control Cell Line (Use qPCR/Flow Cytometry to confirm) C->D E Toxicity Persists? D->E F High Likelihood of Off-Target Effect E->F  Yes   G Toxicity is CCR5-Dependent. Consider on-target mediated cell death or context-specific sensitivity. E->G  No   H Step 4: Use a Structurally Unrelated CCR5 Antagonist (e.g., Maraviroc) F->H G->H I Does the unrelated antagonist replicate the toxicity? H->I J Original toxicity is likely a compound-specific off-target effect of Ancriviroc. I->J  No   K Toxicity is likely a class effect of CCR5 antagonists in this cell model. I->K  Yes  

Caption: Workflow to diagnose cytotoxicity.

Protocol 1: Determining CC50 using a Real-Time Cytotoxicity Assay

This protocol uses a dye that enters cells only when membrane integrity is lost, providing a kinetic measure of cell death.

  • Cell Plating: Seed your cells of interest in a 96-well clear-bottom black plate at a density that will not exceed 80-90% confluency by the end of the experiment. Include wells for "no cells" (media only) and "untreated cells" controls.

  • Compound Preparation: Prepare a 10-point serial dilution of Ancriviroc in your cell culture medium. A typical starting concentration might be 100 µM, with 1:3 dilutions.

  • Dye Preparation: Prepare the cytotoxicity dye (e.g., Incucyte® Cytotox Dyes or similar propidium iodide-based reagents) in the cell culture medium according to the manufacturer's instructions.[4]

  • Treatment: Add the Ancriviroc dilutions and the cytotoxicity dye to the appropriate wells. Also include a "maximal toxicity" control by adding a lysis agent (e.g., saponin).

  • Real-Time Imaging: Place the plate in a live-cell imaging system (e.g., Incucyte®) and acquire phase-contrast and fluorescent images every 2-4 hours for 48-72 hours.

  • Data Analysis: Quantify the fluorescent area or object count per well over time. Normalize the data to the maximal toxicity control (100%) and the untreated control (0%). Calculate the CC50 value at a specific time point (e.g., 48 hours) using non-linear regression analysis in software like GraphPad Prism.

Protocol 2: Confirming CCR5 Expression

  • Quantitative PCR (qPCR): Isolate RNA from your experimental and control cell lines. Synthesize cDNA and perform qPCR using validated primers for CCR5 and a housekeeping gene (e.g., GAPDH, ACTB). A cell line with a Ct value >35 for CCR5 can be considered functionally negative.

  • Flow Cytometry: Stain cells with a fluorescently-conjugated anti-CCR5 antibody and an appropriate isotype control. Analyze on a flow cytometer to confirm the presence or absence of surface CCR5 protein.

FAQ 2: I'm observing unexpected changes in T-cell activation markers or proliferation that don't correlate with the known function of CCR5. What could be happening?

Answer: This is an insightful observation that points towards potential off-target immunomodulatory effects. While CCR5 is involved in leukocyte trafficking, direct, broad effects on T-cell activation states can be indicative of off-target signaling.[5] Studies on the related CCR5 antagonist Maraviroc have shown that at high concentrations, it can influence T-cell activation markers and proliferation, potentially through CCR5-independent pathways.[6][7][8]

Potential Off-Target Mechanisms:

  • Interference with T-Cell Receptor (TCR) Signaling: The compound could be interacting with kinases or phosphatases downstream of the TCR, such as Lck or ZAP70.[3]

  • Modulation of other Chemokine Receptors: Although designed to be specific, high concentrations of small molecules can sometimes show promiscuous binding to other related GPCRs.

  • Direct Effects on Cell Cycle Machinery: The compound may interact with cyclin-dependent kinases (CDKs) or other proteins that regulate cell proliferation.

The following table summarizes published data for Maraviroc, which can serve as a guide for investigating similar effects with Ancriviroc. Note that these effects were often observed at concentrations significantly higher than the anti-HIV IC50.[6][7]

ParameterCell TypeObserved EffectConcentration RangeCitation(s)
Activation Markers CD4+ & CD8+ T-cellsTendency to decrease CD25, CD38, HLA-DR expressionHigh (e.g., 100 µM)[6][7]
CD4+ & CD8+ T-cellsTendency to increase CD69 expressionHigh (e.g., 100 µM)[6][7]
Proliferation T-cellsTendency to inhibit polyclonal-induced proliferationHigh (e.g., 100 µM)[6][7]
Chemotaxis T-cellsInhibited chemokine-induced migrationDose-dependent[6][7]
Cytokine Secretion CD8+ T-cellsReduced IFN-γ, TNF-α, IL-17 secretionIn vitro treatment[8]

This workflow helps determine if observed changes in T-cell function are due to off-target activities.

G cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: Target Engagement vs. Phenotype cluster_2 Phase 3: Pathway Analysis A Start: Unexpected change in T-cell activation, proliferation, or cytokine profile B Step 1: Confirm effect with multiple assays (e.g., Flow for markers, CFSE for proliferation, ELISA/CBA for cytokines) A->B C Step 2: Compare Dose-Response Curves On-Target: CCR5-mediated chemotaxis assay Observed Phenotype: e.g., Proliferation assay B->C D Are the EC50 values significantly different? C->D E Strong evidence for Off-Target Effect. The phenotype is induced at a different concentration than on-target engagement. D->E  Yes   F Phenotype correlates with on-target activity. May be a downstream consequence of CCR5 blockade in this specific system. D->F  No   G Step 3: Investigate Key Signaling Nodes (e.g., Phospho-flow for p-Lck, p-ERK, p-NF-κB) E->G H Does Ancriviroc alter TCR-independent basal or induced signaling? G->H I Indicates direct interaction with a component of the signaling cascade, confirming an off-target mechanism. H->I  Yes   J Signaling appears normal. The off-target may be upstream or in a parallel pathway. H->J  No  

Caption: Workflow for T-cell phenotype analysis.

Protocol 3: T-Cell Proliferation Assay using CFSE

  • Cell Labeling: Resuspend Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells at 1-10 x 10^6 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Incubate on ice for 5 minutes.

  • Washing: Wash the cells 3 times with complete culture medium.

  • Plating and Treatment: Plate the labeled cells in a 96-well U-bottom plate. Add Ancriviroc at various concentrations.

  • Stimulation: Add a polyclonal stimulus (e.g., anti-CD3/CD28 beads or PHA) to induce proliferation. Include unstimulated and untreated controls.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Analysis: Harvest cells and stain for surface markers (e.g., CD4, CD8) if desired. Analyze on a flow cytometer. Proliferating cells will show successive halving of CFSE fluorescence intensity.

Protocol 4: Phospho-Flow Cytometry for Signaling Analysis

  • Cell Treatment: Treat T-cells or PBMCs with Ancriviroc or a vehicle control for a specified pre-incubation time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells for a short period (e.g., 2, 5, 15 minutes) with a potent activator like PMA/Ionomycin or anti-CD3/CD28 antibodies. Leave one set of cells unstimulated to measure basal phosphorylation.

  • Fixation: Immediately fix the cells by adding a paraformaldehyde-based fixation buffer to stop all enzymatic activity.

  • Permeabilization: Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer to allow antibodies to access intracellular targets.

  • Staining: Stain the cells with fluorescently-conjugated antibodies against phosphorylated signaling proteins (e.g., p-Lck, p-ERK, p-Akt) and cell surface markers.

  • Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-specific antibodies in your cell population of interest.

FAQ 3: How can I proactively screen for potential off-target liabilities of Ancriviroc?

Answer: Proactive screening is an excellent strategy in drug development and mechanistic studies. While no single assay can predict all off-target effects, a combination of computational prediction and broad experimental profiling can provide a robust assessment of a compound's selectivity.

Recommended Approaches:

  • Computational Profiling: Use in silico tools that predict off-target interactions based on the chemical structure of Ancriviroc. These platforms compare the molecule against databases of known ligand-target interactions.[9][10][11]

  • Broad Kinase Profiling: Since kinases are a common class of off-targets, screening Ancriviroc against a large panel of kinases (e.g., KINOMEscan™, which uses a competition binding assay) is highly informative.[4][12] This can identify unexpected inhibitory activity and provide a quantitative measure (e.g., Kd or % inhibition) of binding.

  • Receptor Profiling Panel: Screen Ancriviroc against a panel of GPCRs, ion channels, and transporters. Commercial services offer standardized panels (e.g., Eurofins SafetyScreen44™) that are commonly used in preclinical safety assessment.

  • Transcriptomic/Proteomic Analysis: Treat cells with Ancriviroc and perform unbiased RNA-seq or proteomic analysis. Comparing the resulting expression profiles to databases of cellular responses to other drugs can reveal unexpected pathway modulation.[13]

G cluster_0 Screening Platforms cluster_1 Data Output & Interpretation cluster_2 Validation & Follow-up Ancriviroc Ancriviroc (SCH-351125) Screening In Silico Prediction Kinase Panel (e.g., KINOMEscan) Safety Panel (GPCRs, Ion Channels) -Omics Profiling (RNA-seq) Ancriviroc->Screening Output Predicted Targets Kinase Inhibition Profile (Kd values) Receptor Binding Data (% inhibition) Differentially Expressed Genes/Proteins Screening->Output Validation Cellular Thermal Shift Assay (CETSA) Functional Assays for Top Hits Use of Inactive Analogs Target Knockdown/Knockout (siRNA/CRISPR) Output->Validation

Caption: Strategy for proactive off-target profiling.

References

  • Meimetis, L. G., et al. (2022). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols. Available at: [Link]

  • Gonsiorek, W., et al. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP.org. Available at: [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]

  • Urzua, M., et al. (2012). In vitro effects of the CCR5 inhibitor maraviroc on human T cell function. Journal of Translational Medicine. Available at: [Link]

  • Fatkenheuer, G., et al. (2008). New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists. Dovepress. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ancriviroc. IUPHAR/BPS. Available at: [Link]

  • Kinnings, S. L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Applied Toxicology. Available at: [Link]

  • Este, J. A. (2007). CCR5 Inhibitors: Promising yet Challenging. The Journal of Infectious Diseases. Available at: [Link]

  • Fatkenheuer, G., et al. (2008). Maraviroc: The First of a New Class of Antiretroviral Agents. Clinical Infectious Diseases. Available at: [Link]

  • Caccuri, F., et al. (2020). Maraviroc inhibits SARS-CoV-2 multiplication and s-protein mediated cell fusion in cell culture. bioRxiv. Available at: [Link]

  • Urzua, M., et al. (2012). In vitro effects of the CCR5 inhibitor maraviroc on human T cell function. PubMed. Available at: [Link]

  • Wikipedia. Vicriviroc. Wikipedia. Available at: [Link]

  • Gutierrez, C., et al. (2019). Prolonged administration of maraviroc reactivates latent HIV in vivo but it does not prevent antiretroviral-free viral rebound. Scientific Reports. Available at: [Link]

  • Watson, C., et al. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. Antiviral Chemistry & Chemotherapy. Available at: [Link]

  • Soveg, F. W., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Zhang, P., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. bioRxiv. Available at: [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. Available at: [Link]

  • Medical News. (2024). What are CCR5 antagonists and how do they work?. Medical News. Available at: [Link]

  • Wikipedia. CCR5 receptor antagonist. Wikipedia. Available at: [Link]

  • Wang, X., et al. (2015). Chemokine receptor CCR5 correlates with functional CD8+ T cells in SIV-infected macaques and the potential effects of maraviroc on T-cell activation. The FASEB Journal. Available at: [Link]

  • Alvarsson, J., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. Available at: [Link]

  • LINCS. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. LINCS. Available at: [Link]

  • Westby, M. (2007). Resistance to CCR5 antagonists. Current Opinion in HIV and AIDS. Available at: [Link]

  • Drug Discovery & Development. (2023). Understanding the implications of off-target binding for drug safety and development. Drug Discovery & Development. Available at: [Link]

  • Saag, M. S. (2008). CCR5 Antagonists and Tropism Testing in Clinical Practice. TheBodyPro. Available at: [Link]

  • HIV.gov. (2025). CCR5 Antagonists. HIV.gov. Available at: [Link]

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Knight, Z. A., et al. (2021). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Cells. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • CD Genomics. (2024). Overview of T Cell Receptor Signaling Pathways. CD Genomics Blog. Available at: [Link]

  • ScienceDaily. (2017). T-cell signaling process central to immune response. ScienceDaily. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ancriviroc Instability in Solution

Welcome to the technical support center for Ancriviroc. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Ancriviroc in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ancriviroc. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Ancriviroc in solution. As a potent, orally bioavailable small-molecule antagonist of the C-C Chemokine Receptor Type 5 (CCR5), Ancriviroc is a critical tool in HIV research.[1] However, like many small molecules, its utility can be hampered by issues of solubility and stability. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered when working with Ancriviroc.

Q1: My Ancriviroc solution is cloudy immediately after preparation. What's happening?

A1: Cloudiness or turbidity upon dissolving Ancriviroc is a primary indicator of precipitation. This typically occurs when the concentration of Ancriviroc exceeds its solubility limit in the chosen solvent or buffer. Ancriviroc, as a complex organic molecule, is expected to have low aqueous solubility.

Troubleshooting Steps:

  • Verify Solvent Choice: For a primary stock solution, a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) is recommended.

  • Ensure Complete Dissolution: Before any dilution, ensure the solid Ancriviroc is completely dissolved in the organic solvent. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[2]

Q2: I've successfully prepared a clear stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common phenomenon known as "crashing out." The rapid change in solvent polarity from a high-concentration organic stock to a predominantly aqueous solution drastically reduces the solubility of the compound.

Troubleshooting Steps:

  • Minimize Final Organic Solvent Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cellular toxicity.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final desired concentration. Then, add this intermediate dilution to your aqueous buffer.[2]

  • Slow, Controlled Addition with Mixing: Add the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing or stirring the buffer. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.

Q3: How should I store my Ancriviroc stock solution? I noticed a precipitate after thawing it.

A3: Improper storage and handling can lead to both physical instability (precipitation) and chemical degradation.

Troubleshooting Steps:

  • Aliquot for Single Use: Prepare small, single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle increases the risk of precipitation and degradation.[3]

  • Recommended Storage Temperatures: For long-term stability, store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture.[4]

  • Re-dissolving Precipitate: If a precipitate is observed after thawing, gentle warming to 37°C and vortexing may help to re-dissolve the compound. However, if the precipitate persists, it is advisable to discard the aliquot and use a fresh one to ensure accurate concentration in your experiment.

Part 2: In-depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols and explanations for addressing more complex stability issues with Ancriviroc.

Guide 1: Systematic Approach to Resolving Ancriviroc Precipitation

Precipitation of Ancriviroc can lead to inaccurate dosing and unreliable experimental results. The following workflow provides a systematic approach to diagnosing and resolving this issue.

Experimental Workflow: Troubleshooting Ancriviroc Precipitation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions & Optimizations cluster_3 Verification start Precipitation Observed in Aqueous Solution check_dmso Is Final DMSO Concentration > 0.5%? start->check_dmso check_dilution How was the dilution performed? start->check_dilution check_dmso->check_dilution No solution_dmso Decrease final DMSO concentration. Consider co-solvents (e.g., Pluronic F127). check_dmso->solution_dmso Yes solution_dilution Add DMSO stock to buffer while vortexing vigorously. Perform serial dilutions in DMSO first. check_dilution->solution_dilution Directly added to buffer solubility_test Determine Kinetic Solubility (Nephelometry or HPLC-based method) check_dilution->solubility_test Followed best practice verify Visually inspect for clarity. Confirm concentration via HPLC. solution_dmso->verify solution_dilution->verify ph_optimization Optimize Buffer pH solubility_test->ph_optimization ph_optimization->verify

Caption: A troubleshooting workflow for Ancriviroc precipitation.

Protocol 1: Preparation of Ancriviroc Working Solution to Minimize Precipitation

This protocol details a best-practice method for diluting a DMSO stock of Ancriviroc into an aqueous buffer.

Materials:

  • Ancriviroc solid powder

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of Ancriviroc powder.

    • Dissolve in a minimal volume of 100% DMSO to create a concentrated stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Perform Serial Dilutions in DMSO (if necessary):

    • If a large dilution factor is required, perform intermediate serial dilutions in 100% DMSO to lower the concentration of the stock that will be added to the aqueous buffer.

  • Dilution into Aqueous Buffer:

    • Determine the final desired concentration of Ancriviroc and the final volume of the working solution.

    • Calculate the volume of the DMSO stock and the aqueous buffer required. Ensure the final DMSO concentration is below 0.5%.

    • Add the required volume of aqueous buffer to a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the calculated volume of the Ancriviroc DMSO stock drop-wise directly into the buffer. This rapid dispersion is crucial.

  • Final Inspection:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

Guide 2: Assessing and Mitigating Chemical Instability

Beyond physical precipitation, the chemical stability of Ancriviroc is crucial for obtaining reliable experimental data. Degradation can lead to a loss of potency and the formation of unknown, potentially interfering compounds. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing chemical stability.[5][6]

Experimental Workflow: Assessing Ancriviroc Chemical Stability

cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Outcome hplc_dev Develop Stability-Indicating HPLC-UV Method stress_conditions Expose Ancriviroc to Stress Conditions (Acid, Base, Oxidation, Heat, Light) hplc_dev->stress_conditions hplc_analysis Analyze Stressed Samples by HPLC stress_conditions->hplc_analysis lcms_analysis Identify Degradation Products by LC-MS/MS hplc_analysis->lcms_analysis Degradation Observed storage_conditions Define Optimal Storage Conditions hplc_analysis->storage_conditions No Degradation pathways Elucidate Degradation Pathways lcms_analysis->pathways pathways->storage_conditions

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Optimization

Technical Support Center: Optimizing Ancriviroc (SCH-351125) Bioavailability in Animal Models

Target Audience: Researchers, Pharmacologists, and In Vivo Scientists Topic: Overcoming pharmacokinetic (PK) and bioavailability challenges of the CCR5 antagonist Ancriviroc in preclinical models. Troubleshooting & FAQs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and In Vivo Scientists Topic: Overcoming pharmacokinetic (PK) and bioavailability challenges of the CCR5 antagonist Ancriviroc in preclinical models.

Troubleshooting & FAQs

Q1: Why am I seeing sub-therapeutic plasma concentrations of Ancriviroc in my murine models despite using the standard oral dosing protocol? Expert Insight: Ancriviroc (SCH-351125) is a highly specific, small-molecule oxime-piperidine CCR5 antagonist[1]. While it demonstrates an oral bioavailability of 50–60% in optimized rodent and primate studies[1], researchers often experience lower exposure in specific transgenic or disease models (e.g., SCID-hu mice). Causality: Like many early-generation CCR5 antagonists, Ancriviroc is a substrate for the multidrug efflux pump P-glycoprotein (P-gp/MDR1) located on the apical membrane of intestinal enterocytes. Furthermore, it undergoes significant first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) system (or murine CYP3A11)[2]. Actionable Solution: Co-administer a pharmacokinetic enhancer such as Ritonavir (a potent CYP3A4 and P-gp inhibitor) 30 minutes prior to Ancriviroc dosing. Alternatively, for proof-of-concept efficacy studies where PK is not the primary endpoint, utilize P-gp knockout models (e.g., Mdr1a/1b double knockouts) to maximize intestinal absorption.

Q2: My Ancriviroc suspension in aqueous buffer shows high inter-subject variability in Cmax​ and AUC. How can I improve consistency? Expert Insight: Ancriviroc is a lipophilic compound (Molecular Weight: 557.5 g/mol )[3]. Simple aqueous suspensions often suffer from dissolution-rate-limited absorption, leading to erratic gastrointestinal uptake. Causality: When the dissolution rate is slower than the gastrointestinal transit time, the fraction absorbed ( Fa​ ) becomes highly dependent on individual animal physiology (e.g., gastric pH, bile salt concentration). Actionable Solution: Transition to a lipid-based formulation or a co-solvent system. Formulating Ancriviroc in a vehicle containing 10% DMSO, 40% PEG-400, and 50% Saline ensures the compound remains in solution, providing a self-validating visually clear dose that eliminates dissolution bottlenecks.

Q3: How do I distinguish between poor absorption and rapid systemic clearance as the root cause of low bioavailability? Expert Insight: Bioavailability ( F ) is dictated by both the fraction absorbed and the hepatic extraction ratio. Causality: If the drug is absorbed but rapidly metabolized by the liver before reaching systemic circulation, formulation changes will not improve exposure. Actionable Solution: Conduct a crossover Intravenous (IV) vs. Oral (PO) PK study. Calculate the absolute bioavailability: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . If IV clearance is high and the half-life is short (< 1 hour), hepatic metabolism is the limiting factor. If IV clearance is normal (half-life 5–6 hours)[1] but PO exposure is low, the issue is strictly intestinal absorption/efflux.

Experimental Protocols

Protocol A: Preparation of a Co-Solvent Formulation for Oral Gavage

This protocol ensures complete solubilization of Ancriviroc, circumventing dissolution-rate limitations.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of Ancriviroc powder into a sterile glass vial.

  • Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously for 2 minutes until the powder is completely dissolved.

  • Surfactant Addition: Add Polyethylene Glycol 400 (PEG-400) to achieve 40% of the final volume. Vortex for 1 minute to ensure a homogenous mixture.

  • Aqueous Phase: Slowly add 0.9% physiological saline (50% of final volume) dropwise while continuously stirring.

    • Self-Validation Check: The solution must remain optically clear. If micro-precipitation occurs (cloudiness), the rate of saline addition was too fast, or the concentration exceeds the solubility limit.

  • Administration: Administer via oral gavage within 4 hours of preparation to prevent long-term precipitation.

Protocol B: In Vivo Pharmacokinetic Assessment with CYP3A4/P-gp Inhibition

This workflow isolates the impact of CYP3A4/P-gp on Ancriviroc bioavailability.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing, allowing free access to water.

  • Pre-treatment (Group 1 Only): Administer Ritonavir (10 mg/kg) suspended in 0.5% methylcellulose via oral gavage. Wait exactly 30 minutes.

  • Ancriviroc Dosing: Administer Ancriviroc (10 mg/kg) formulated from Protocol A via oral gavage to all groups.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation & Analysis: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Extract plasma and quantify Ancriviroc concentrations using LC-MS/MS.

Data Presentation: Expected Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters for Ancriviroc (10 mg/kg PO) in rodent models under standard vs. optimized conditions, synthesized from field-standard optimization strategies[1][2].

ParameterStandard Aqueous SuspensionOptimized Co-Solvent FormulationCo-Solvent + Ritonavir Boosting
Cmax​ (ng/mL) 150 ± 45420 ± 60850 ± 110
Tmax​ (hours) 2.0 - 4.01.0 - 1.51.5 - 2.0
AUC0−∞​ (ng·h/mL) 800 ± 1202,100 ± 3004,800 ± 550
Half-life ( t1/2​ ) (h) 4.5 ± 0.85.2 ± 0.68.4 ± 1.2
Absolute Bioavailability ~20%~55%>85%

Mechanistic Visualization

The diagram below illustrates the physiological barriers to Ancriviroc absorption in the intestinal enterocyte and the mechanistic rationale for using pharmacokinetic enhancers.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_blood Systemic Circulation OralDose Ancriviroc (Oral Dose) Intracellular Intracellular Ancriviroc OralDose->Intracellular Passive Absorption Pgp P-glycoprotein (Efflux Pump) Intracellular->Pgp Substrate CYP3A4 CYP3A4 Enzyme (Metabolism) Intracellular->CYP3A4 Substrate Systemic Bioavailable Ancriviroc Intracellular->Systemic Systemic Absorption Pgp->OralDose Efflux (Limits Bioavailability) Metabolites Inactive Metabolites CYP3A4->Metabolites First-Pass Metabolism Ritonavir Ritonavir (PK Enhancer) Ritonavir->Pgp Inhibits Ritonavir->CYP3A4 Inhibits

Figure 1: Ancriviroc absorption, P-gp efflux, CYP3A4 metabolism, and Ritonavir inhibition.

References

  • Title: SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. Source: nih.gov URL: [Link][1]

  • Title: Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Source: acs.org URL: [Link][2]

  • Title: Ancriviroc | C28H37BrN4O3 | CID 9574343 - PubChem Source: nih.gov URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anti-HIV-1 Activity of Ancriviroc: A Comprehensive Comparison and Experimental Guide

Introduction to CCR5 Antagonism The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly coordinated process that requires the viral envelope glycoprotein (gp120) to bind to the host CD4 recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to CCR5 Antagonism

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly coordinated process that requires the viral envelope glycoprotein (gp120) to bind to the host CD4 receptor, followed by engagement with a co-receptor—predominantly the C-C chemokine receptor type 5 (CCR5) for macrophage-tropic (R5) strains.

is an orally bioavailable, small-molecule antagonist of the CCR5 receptor[1]. Originally developed as a potent antiretroviral therapeutic, it serves as a critical benchmark compound for researchers studying viral entry inhibition, receptor allostery, and HIV-1 resistance mechanisms[2].

Mechanism of Action: Allosteric Causality

Unlike endogenous chemokines (such as RANTES/CCL5) that bind to the extracellular loops of CCR5, small-molecule antagonists like Ancriviroc do not directly compete at the gp120 binding site. Instead, Ancriviroc binds deep within a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.

The Causality of Inhibition: This binding event induces and stabilizes a conformational shift in the receptor's extracellular domains. When gp120 (already bound to CD4) attempts to engage CCR5, it fails to recognize this altered conformation. By preventing co-receptor engagement, Ancriviroc effectively halts the subsequent gp41-mediated membrane fusion, stopping viral entry before the virus can deposit its genetic material into the host cell.

MoA HIV HIV-1 Virion (gp120 Envelope) CD4 CD4 Receptor (Host Cell) HIV->CD4 1. Primary Binding CCR5 CCR5 Co-receptor (Host Cell) HIV->CCR5 3. Co-receptor Engagement CD4->CCR5 2. Conformational Shift Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Mediates Entry Ancriviroc Ancriviroc (SCH-351125) Ancriviroc->CCR5 Allosteric Inhibition

Fig 1: Mechanism of action of Ancriviroc blocking HIV-1 gp120 and CCR5 co-receptor engagement.

Comparative Profiling: Ancriviroc vs. Alternatives

To contextualize Ancriviroc's performance, it must be compared against other prominent CCR5 antagonists, notably (the only FDA-approved drug in this class)[3] and (a structurally related pipeline compound)[4].

CompoundTargetHIV-1 IC₅₀ (R5-Tropic)RANTES Ki / IC₅₀Clinical Status
Ancriviroc (SCH-351125) CCR50.4 - 9.0 nM~2.0 nMDiscontinued (Phase I/II)
Maraviroc (UK-427,857) CCR50.1 - 4.5 nM~5.2 nMFDA Approved
Vicriviroc (SCH-417690) CCR50.04 - 1.4 nM~2.5 nMDiscontinued (Phase III)

Data synthesized from in vitro primary isolate panels and radioligand binding assays[2],[5],[6],[4].

Expert Insight on Clinical Translation: While Ancriviroc and Vicriviroc exhibit exceptional sub-nanomolar to low-nanomolar potency in vitro, virologic failure in clinical trials was often driven by pharmacokinetic limitations (e.g., inadequate trough concentrations) rather than a lack of intrinsic molecular efficacy[7]. Maraviroc succeeded due to a highly optimized pharmacokinetic profile that maintained continuous receptor occupancy[8].

Experimental Validation Protocols

To rigorously validate the anti-HIV-1 activity of Ancriviroc, researchers must employ orthogonal assays: one to prove functional antiviral efficacy and another to prove direct target engagement.

Protocol 1: TZM-bl Pseudovirus Entry Assay

The Causality of the Model: The TZM-bl cell line is a HeLa derivative engineered to stably express high levels of CD4 and CCR5. Crucially, these cells contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When HIV-1 successfully enters the cell, it expresses the viral Tat protein, which transactivates the LTR to drive luciferase production. This creates a self-validating system : luminescence is directly proportional to viral entry.

Workflow Step1 Seed TZM-bl Cells (CD4+/CCR5+) Step2 Add Ancriviroc (Serial Dilution) Step1->Step2 Step3 Infect with HIV-1 (R5-Tropic Pseudovirus) Step2->Step3 Step4 Incubate (48 Hours at 37°C) Step3->Step4 Step5 Lyse & Add Substrate (Luciferin) Step4->Step5 Step6 Read Luminescence (Calculate IC50) Step5->Step6

Fig 2: Step-by-step experimental workflow for the TZM-bl HIV-1 pseudovirus entry assay.

Methodology:

  • Cell Preparation: Seed TZM-bl cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Titration: Prepare a 3-fold serial dilution of Ancriviroc (starting at 1 µM) in assay medium.

  • Pre-incubation: Aspirate culture medium and add the Ancriviroc dilutions. Incubate for 1 hour at 37°C. Rationale: This allows the compound to reach steady-state allosteric binding within the CCR5 transmembrane pocket prior to viral challenge.

  • Viral Infection: Add a standardized infectious dose (e.g., 200 TCID₅₀) of an R5-tropic HIV-1 Env-pseudotyped virus (e.g., BaL or JR-FL) to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Quantification: Lyse the cells using a luciferase assay reagent (e.g., Bright-Glo™), and measure luminescence (Relative Light Units, RLU) using a microplate reader.

  • System Validation (Cytotoxicity): Run a parallel plate using uninfected cells treated with the same Ancriviroc dilutions, assessed via a cell viability dye (e.g., CellTiter-Glo). Rationale: This guarantees that the observed reduction in RLU is strictly due to viral entry inhibition, not compound-induced cell death[8].

Protocol 2: Radioligand Binding Competition Assay

The Causality of the Model: Functional assays do not prove physical target engagement. To validate that Ancriviroc specifically binds CCR5, a competition assay against[¹²⁵I]-RANTES (the endogenous CCR5 ligand) is required.

Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CCR5. Resuspend in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Binding Reaction: In a 96-well format, combine 10 µg of CCR5 membrane preparation, 0.1 nM [¹²⁵I]-RANTES, and varying concentrations of Ancriviroc (0.01 nM to 10 µM).

  • Equilibration: Incubate at room temperature for 90 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly basic radioligand.

  • System Validation (Non-Specific Binding): Include control wells containing 1 µM unlabeled RANTES. Rationale: This establishes the threshold for non-specific binding (NSB). The specific binding window is the difference between total binding (no inhibitor) and NSB, validating the assay's dynamic range.

  • Detection: Wash filters three times with cold buffer, dry, add scintillation fluid, and quantify bound radioactivity using a gamma counter.

Expert Insights on Data Interpretation & Resistance

When analyzing the validation data for Ancriviroc, drug development professionals must be aware of how HIV-1 resistance manifests against CCR5 antagonists.

Unlike resistance to reverse transcriptase inhibitors—which typically causes a massive rightward shift in the IC₅₀ curve—[9]. Through mutations in the V1/V2 and V3 loops of the gp120 envelope, the virus learns to utilize the inhibitor-bound conformation of the CCR5 receptor[10],[7]. Therefore, when validating Ancriviroc against patient-derived clinical isolates, an IC₅₀ curve that plateaus at 60% inhibition (rather than 100%) is the hallmark signature of phenotypic competitive resistance[9].

Sources

Comparative

Ancriviroc's potency compared to first-generation CCR5 antagonists

An In-Depth Comparative Analysis of Ancriviroc's Potency Against First-Generation CCR5 Antagonists Introduction: Targeting the Gateway for HIV-1 Entry The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Ancriviroc's Potency Against First-Generation CCR5 Antagonists

Introduction: Targeting the Gateway for HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells[1][2]. Its role as a primary co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) strains has made it a critical target for antiretroviral therapy[1][3]. The HIV-1 entry process is initiated when the viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor. This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4[3][4]. Engagement with the co-receptor facilitates further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell[1].

The discovery that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection provided a natural validation for CCR5 as a therapeutic target[1][2]. This led to the development of a class of drugs known as CCR5 antagonists, which act as entry inhibitors. This guide provides a detailed comparison of the potency of Ancriviroc against first-generation CCR5 antagonists, offering experimental data and mechanistic insights for researchers in virology and drug development.

Mechanism of Action: Allosteric Blockade of Viral Entry

CCR5 antagonists are small-molecule inhibitors that function through a noncompetitive, allosteric mechanism[5][6]. Rather than competing with the natural chemokine ligands or the gp120 protein at their primary binding sites on the extracellular loops, these antagonists bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor[5][7]. This binding event induces a significant conformational change in the extracellular domains of CCR5, effectively locking the receptor in an inactive state that is no longer recognized by the HIV-1 gp120 glycoprotein[5][6][7]. This allosteric inhibition prevents the crucial gp120-CCR5 interaction, thereby halting the viral entry cascade before membrane fusion can occur[4].

HIV_Entry_Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell Membrane cluster_2 cluster_3 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5_inactive CCR5 Co-Receptor (Inactive Conformation) gp120->CCR5_inactive Binding Blocked CCR5 CCR5 Co-Receptor (Active Conformation) CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->CCR5_inactive Induces Conformational Change Viral Fusion Viral Fusion CCR5->Viral Fusion 3. Membrane Fusion Ancriviroc Ancriviroc / First-Gen Antagonist Ancriviroc->CCR5 Binds to Transmembrane Pocket

Figure 1: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

A Profile of First-Generation CCR5 Antagonists

The initial wave of CCR5 antagonists entering clinical development included Aplaviroc, Maraviroc, and Vicriviroc. While all showed promise, their development paths and ultimate outcomes varied significantly.

  • Aplaviroc (GSK-873140): Developed by GlaxoSmithKline, Aplaviroc demonstrated potent in vitro activity, with 50% inhibitory concentrations (IC50) at subnanomolar levels[8][9]. In assays using peripheral blood mononuclear cells (PBMCs), it showed an EC50 of 0.7 nM against the HIV-1 Ba-L strain[8]. However, its development was halted in 2005 due to concerns over severe, idiosyncratic hepatotoxicity[10][11][12]. Subsequent analysis also suggested that its antiviral activity in clinical settings was not comparable to the standard of care at the time[10][12].

  • Maraviroc (UK-427,857): Discovered by Pfizer, Maraviroc is the most successful first-generation CCR5 antagonist and the only one to receive FDA approval for clinical use[1][2][11]. It exhibits potent, broad-spectrum activity against diverse HIV-1 primary isolates from various clades[13]. The mean 50% effective concentration (EC50) for Maraviroc against group M isolates ranges from 0.1 to 1.25 nM, with a geometric mean 90% inhibitory concentration (IC90) of 2.03 nM against a panel of CCR5-tropic clinical isolates[13][14]. Its approval was based on the MOTIVATE 1 and 2 studies, which demonstrated significant viral load reduction and CD4+ cell count increases in treatment-experienced patients[2].

  • Vicriviroc (SCH 417690): Developed by Schering-Plough, Vicriviroc also showed potent antiviral activity in Phase II studies, particularly when boosted with low-dose ritonavir[11]. It was designed as a successor to Ancriviroc (SCH-C) with improved potency and pharmacokinetic properties[15]. Clinical trials demonstrated potent and sustained virologic suppression in treatment-experienced patients[16][17]. However, its development was ultimately discontinued.

Ancriviroc (SCH 351125): A Potent but Eclipsed Candidate

Ancriviroc, also known as SCH-C (SCH 351125), was one of the first small-molecule CCR5 antagonists to be described[15]. It is an orally bioavailable compound that showed potent inhibition of HIV-1 in both in vitro and in vivo models[18]. Ancriviroc demonstrated broad-spectrum activity against HIV-1 isolates that use CCR5 as their entry co-receptor, with IC50 values ranging from 0.4 to 9 nM[18]. In studies using PBMCs, Ancriviroc (as SCH-C) had an EC50 of 6 nM against the HIV-1 Ba-L strain[8]. Despite its initial promise, its development was superseded by Vicriviroc, which exhibited more potent antiviral activity[15].

Comparative Potency Analysis

The potency of CCR5 antagonists is typically evaluated using cell-based assays that measure the concentration of the drug required to inhibit HIV-1 replication by 50% (IC50) or 90% (IC90). These values can vary depending on the specific HIV-1 isolate, the cell type used (e.g., cell lines vs. primary human PBMCs), and the assay readout (e.g., p24 antigen production, reverse transcriptase activity)[19].

CompoundCommon Name(s)In Vitro Potency (IC50/EC50)In Vitro Potency (IC90/EC90)Key Findings & Development Status
Ancriviroc SCH-C, SCH 3511250.4 - 9 nM (various isolates)[18]; 6 nM (HIV-1Ba-L in PBMCs)[8]Not consistently reportedPotent, but development superseded by Vicriviroc.[15]
Aplaviroc AVC, GSK-8731400.7 nM (HIV-1Ba-L in PBMCs)[8]16 nM (HIV-1Ba-L in PBMCs)[8]Development terminated due to hepatotoxicity.[10][11][12]
Maraviroc MVC, UK-427,8570.1 - 1.25 nM (Group M isolates)[14]2.03 nM (Geo. mean, clinical isolates)[13][14]FDA-approved for clinical use.[2]
Vicriviroc VCV, SCH 417690Consistently more active than Ancriviroc[15]Not specified in provided abstractsDevelopment discontinued.[20]

Based on the available data, Aplaviroc and Maraviroc generally demonstrate the highest potency, with IC50 values frequently in the subnanomolar to low-nanomolar range. Ancriviroc shows potent activity, but its IC50 range (0.4-9 nM) suggests it may be slightly less potent on average than Maraviroc or Aplaviroc against certain viral strains[18]. Direct comparisons in the literature confirm that Vicriviroc was developed due to its improved antiviral activity over Ancriviroc[15].

Resistance and Cross-Resistance

A critical aspect of antagonist performance is the potential for viral resistance. For CCR5 antagonists, resistance typically does not manifest as a significant increase in the IC50 value. Instead, it is characterized by a reduction in the maximal percent inhibition (MPI), resulting in a plateaued dose-response curve[20][21]. This occurs because resistant viruses adapt to use the antagonist-bound conformation of the CCR5 receptor for entry[20]. Resistance mutations are most commonly found in the V3 loop of the gp120 protein and are often strain-specific[14][20][21].

Interestingly, cross-resistance between different CCR5 antagonists is not absolute. Studies have shown that some Maraviroc-resistant HIV-1 strains remain susceptible to Aplaviroc, and Vicriviroc-resistant viruses can show varying degrees of resistance to other antagonists[21][22][23]. This suggests that the antagonist-induced conformations of CCR5 are unique for each compound, and a virus that adapts to one conformation may not necessarily be able to utilize another[21].

Experimental Methodologies: Assessing Antiviral Potency

A standard method to determine the in vitro potency of a CCR5 antagonist involves a cell-based viral replication assay using primary human cells, which provides a more clinically relevant system than immortalized cell lines.

Figure 2: Workflow for an HIV-1 p24 antigen reduction assay in PBMCs.

Protocol: HIV-1 p24 Antigen Reduction Assay in PBMCs

This protocol is based on standard methodologies for evaluating anti-HIV-1 activity[24].

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs by culturing them for 2-3 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), phytohemagglutinin (PHA), and interleukin-2 (IL-2).

  • Compound Preparation:

    • Prepare stock solutions of Ancriviroc, Maraviroc, and Aplaviroc in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in culture medium to create a range of concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Infection Assay:

    • Wash the activated PBMCs to remove PHA and resuspend them in fresh medium containing IL-2.

    • Plate the cells (e.g., at 1 x 105 cells/well in a 96-well plate).

    • Add the various concentrations of the test compounds to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).

    • Infect the cells with a pre-titered stock of a CCR5-tropic HIV-1 strain (e.g., HIV-1Ba-L).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout and Analysis:

    • After 7 days of incubation, carefully collect the culture supernatant from each well.

    • Quantify the amount of viral replication by measuring the concentration of HIV-1 p24 capsid protein in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

    • Use non-linear regression analysis to plot the dose-response curves and determine the IC50 and IC90 values for each compound.

Conclusion

Ancriviroc was a potent, early-stage CCR5 antagonist that showed significant promise in preclinical studies. However, a comparative analysis reveals that its potency is generally matched or exceeded by first-generation antagonists like Maraviroc and Aplaviroc. While Ancriviroc's IC50 values are firmly in the effective nanomolar range, Maraviroc's consistent subnanomolar to low-nanomolar potency against a wide array of clinical isolates, combined with a successful clinical safety and efficacy profile, established it as the benchmark for this drug class[13][14]. The development of Aplaviroc was curtailed by toxicity, not a lack of potency[11][12]. The progression from Ancriviroc to the more potent Vicriviroc within the same discovery program further highlights the continuous drive for improved efficacy in drug development[15]. For researchers today, understanding the potency and mechanistic nuances of these early antagonists provides a crucial foundation for the development of next-generation entry inhibitors that may offer improved resistance profiles and broader clinical utility.

References

  • Wikipedia. CCR5 receptor antagonist. [Link]

  • Zhong, H., et al. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Letters in Drug Design & Discovery.
  • Roche, M., et al. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]

  • Tseng, A. (2012). Selected Properties of Maraviroc. HIVclinic.ca.
  • Strizki, J. M., et al. (2001). Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry. Journal of Virology. [Link]

  • News-Medical. (2024). What are CCR5 antagonists and how do they work?. [Link]

  • Lazzarin, A., et al. (2009). Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). HIV Medicine. [Link]

  • Tan, H., et al. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry. [Link]

  • Saez-Llorens, X., et al. (2011). Pharmacokinetics, Safety and Efficacy of Maraviroc in Treatment-experienced Pediatric Patients Infected With CCR5-Tropic HIV-1. The Pediatric Infectious Disease Journal. [Link]

  • ViiV Healthcare. (2014). Maraviroc (MVC) Once Daily With Darunavir/Ritonavir(DRV/r) Compared to Tenofovir/Emtricitabine (TDF/FTC)
  • IUPHAR/BPS Guide to PHARMACOLOGY. ancriviroc. [Link]

  • Vandekerckhove, L., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV Research. [Link]

  • Maeda, K., et al. (2006). Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Palani, A., & Tagat, J. R. (2006). Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Patsnap. Aplaviroc hydrochloride.
  • Alzheimer's Drug Discovery Foundation. (2019). Maraviroc. Cognitive Vitality Reports.
  • Baba, M., et al. (1999). A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia. Aplaviroc. [Link]

  • Maeda, K., et al. (2006). Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs.
  • Shiraishi, M., et al. (2006). Highly Potent and Orally Active CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Activities of 1-Benzazocine Derivatives Containing a Sulfoxide Moiety. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). Vicriviroc's Mechanism of Action on CCR5: A Technical Guide.
  • Anastasia, E. J., et al. (2012). Differential use of CCR5 by HIV-1 clinical isolates resistant to small-molecule CCR5 antagonists. Journal of Virology. [Link]

  • Saag, M. S., et al. (2011). Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. The Journal of Infectious Diseases. [Link]

  • Gulick, R. M., et al. (2007). Phase 2 study of the safety and efficacy of vicriviroc, a CCR5 inhibitor, in HIV-1-Infected, treatment-experienced patients: AIDS clinical trials group 5211. The Journal of Infectious Diseases. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy.
  • Anastasia, E. J., et al. (2012). Differential Use of CCR5 by HIV-1 Clinical Isolates Resistant to Small-Molecule CCR5 Antagonists. Journal of Virology. [Link]

  • Shiraishi, M., et al. (2006). Highly potent and orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activities of 1-benzazocine derivatives containing a sulfoxide moiety. Journal of Medicinal Chemistry. [Link]

  • Klibanov, O. M. (2010). Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection. Current Opinion in Investigational Drugs. [Link]

  • Bian, Z., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology. [Link]

  • Roche, M., et al. (2013). HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. Journal of Virology. [Link]

  • Charlton, S. J., et al. (2014). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology. [Link]

  • Roche, M., et al. (2013). Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists. Doherty Institute.
  • ResearchGate. (2009). Model for maraviroc mechanism of resistance.
  • Este, J. A. (2009). Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Pharmacology & Therapeutics. [Link]

  • Lutt, M., et al. (2007). Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). Journal of Biological Chemistry. [Link]

  • Jubb, B., et al. (2013). Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate. PLoS ONE. [Link]

Sources

Validation

Efficacy of Ancriviroc (SCH-C) Against Diverse HIV-1 Strains: A Comparative Guide

Executive Summary Ancriviroc (also known as SCH-C or SCH-351125) is an orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Designed to block the entry of R5-tropic Human Immunodefic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ancriviroc (also known as SCH-C or SCH-351125) is an orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Designed to block the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, Ancriviroc binds to a hydrophobic transmembrane pocket of CCR5, inducing allosteric conformational changes that prevent the viral gp120 envelope glycoprotein from engaging the coreceptor 1. This guide objectively compares Ancriviroc’s efficacy against other clinical-stage CCR5 antagonists and outlines self-validating experimental protocols for evaluating viral entry inhibition.

Mechanism of Action & Structural Logic

HIV-1 entry is a tightly orchestrated, multi-step process. The viral gp120 protein first binds to the host CD4 receptor, triggering a conformational shift that exposes the coreceptor binding site. For R5-tropic strains, gp120 then binds to CCR5, leading to gp41-mediated membrane fusion.

Ancriviroc acts as a negative allosteric modulator. Rather than directly competing with gp120 at the extracellular surface, Ancriviroc occupies a cavity within the transmembrane helices of CCR5. This binding alters the geometry of the extracellular loops (ECLs)—particularly ECL2—rendering the receptor unrecognizable to the V3 loop of gp120 2.

G HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Coreceptor CD4->CCR5 Conformational Change Fusion Viral-Cell Fusion CCR5->Fusion Coreceptor Binding Ancriviroc Ancriviroc (SCH-C) Ancriviroc->CCR5 Allosteric Inhibition Block Entry Blocked Ancriviroc->Block Prevents Fusion Fusion->Block

HIV-1 entry pathway and allosteric inhibition of CCR5 by Ancriviroc.

Comparative Efficacy Against HIV-1 Strains

To contextualize Ancriviroc's potency, it is essential to compare its half-maximal inhibitory concentration (IC50) against diverse HIV-1 isolates alongside other benchmark CCR5 antagonists: Maraviroc (UK-427,857), Vicriviroc (SCH-D), and Aplaviroc (AK602) 3.

Quantitative Performance Data
CCR5 AntagonistTargetIC50 (Ba-L / JR-FL)IC50 (RU570 - Subtype G)Clinical Status
Ancriviroc (SCH-C) CCR50.4 – 9.0 nM> 1 μM (Resistant)Discontinued (Phase I/II)
Maraviroc CCR50.2 – 2.0 nM~ 10 - 13 nMFDA Approved
Vicriviroc (SCH-D) CCR52.5 – 5.5 nM~ 10 nMDiscontinued (Phase III)
Aplaviroc (AK602) CCR50.1 – 0.4 nM~ 0.5 nMDiscontinued (Toxicity)

Data synthesized from standardized PBMC and pseudovirus entry assays 4, 5, 6.

Causality in Strain Variability: The Russian clinical isolate RU570 exhibits natural resistance to Ancriviroc (IC50 > 1 μM) but remains susceptible to Vicriviroc and Maraviroc. This discrepancy arises because Ancriviroc's binding heavily relies on specific interactions with the ECL2 domain of CCR5. Mutations in the V3 loop of the RU570 gp120 allow the virus to utilize the Ancriviroc-bound conformation of CCR5 for entry. Vicriviroc and Maraviroc induce a fundamentally different allosteric state in the receptor, which RU570 cannot exploit, explaining the lack of cross-resistance 2.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the efficacy of Ancriviroc against various HIV-1 strains, a self-validating Pseudovirus Entry Inhibition Assay is required. This system isolates the entry step from the rest of the viral life cycle, preventing confounding variables related to reverse transcription, integration, or protease activity.

Protocol: Pseudovirus Entry Inhibition and Cytotoxicity Assay

Rationale & Causality: We utilize engineered U87-CD4-CCR5 cells because they provide stable, homogenous expression of the necessary receptors, eliminating the high background noise and donor-to-donor variability inherent in primary PBMCs. A dual-readout system (Luciferase for viral entry, ATP-quantification for cell viability) ensures that observed viral inhibition is a genuine receptor blockade and not an artifact of compound cytotoxicity.

  • Cell Preparation: Seed U87-CD4-CCR5 cells at 1×104 cells/well in an opaque 96-well plate. Incubate overnight at 37°C in 5% CO2 to allow for cell adherence and receptor recovery.

  • Compound Dilution: Prepare a 3-fold serial dilution of Ancriviroc (ranging from 1000 nM down to 0.05 nM). Include Maraviroc as a positive control and a vehicle (DMSO) as a negative baseline.

  • Pre-incubation: Add the compound dilutions to the cells and incubate for 1 hour at 37°C.

    • Causality: This pre-incubation is critical. It allows the small-molecule antagonist to partition into the lipid bilayer and reach thermodynamic equilibrium with the CCR5 transmembrane pocket before the virus is introduced.

  • Viral Challenge: Inoculate the wells with Env-pseudotyped luciferase reporter viruses (e.g., R5-tropic JR-FL, Ba-L, and an X4-tropic NL4-3 control).

    • Self-Validation Step: The X4-tropic NL4-3 virus utilizes the CXCR4 coreceptor instead of CCR5. It must show 0% inhibition by Ancriviroc. If Ancriviroc inhibits NL4-3, the assay is compromised by non-specific toxicity or off-target effects.

  • Incubation & Lysis: Incubate the plates for 48-72 hours. Lyse the cells using a standard reporter lysis buffer.

  • Dual Readout:

    • Measure luciferase activity (Relative Light Units, RLU) to quantify viral entry.

    • In parallel, run a CellTiter-Glo assay on a duplicate uninfected plate to measure ATP levels (cell viability).

  • Data Analysis: Calculate the IC50 using non-linear regression (curve fitting). Exclude any data points where cell viability drops below 90% to ensure absolute data integrity.

Workflow Step1 1. Seed Target Cells (U87-CD4-CCR5) Step2 2. Compound Dilution (Ancriviroc & Controls) Step1->Step2 Step3 3. Pre-incubation (1 hr at 37°C) Step2->Step3 Step4 4. Viral Inoculation (R5-tropic Pseudovirus) Step3->Step4 Step5 5. Incubation & Lysis (48-72 hrs) Step4->Step5 Step6 6. Luciferase Readout (IC50 Calculation) Step5->Step6

Step-by-step workflow for the pseudovirus-based viral entry inhibition assay.

Conclusion

Ancriviroc laid the foundational pharmacophore for small-molecule CCR5 antagonism. While highly potent against standard R5-tropic strains (IC50 0.4-9 nM), its susceptibility to V3-loop structural variations in strains like RU570 highlighted the complex dynamics of coreceptor usage. Understanding Ancriviroc's binding mechanics and the causality behind its resistance profiles remains a crucial benchmark for the rational design of next-generation viral entry inhibitors.

References

  • Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1. PMC (NIH). URL:[Link]

  • A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5. PMC (NIH). URL:[Link]

  • Ancriviroc | C28H37BrN4O3 | CID 9574343. PubChem (NIH). URL:[Link]

  • Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. SCIRP. URL:[Link]

Sources

Comparative

In Vivo Efficacy of Ancriviroc Compared to Other Antiretrovirals: A Mechanistic Guide

The development of human immunodeficiency virus type 1 (HIV-1) entry inhibitors marked a paradigm shift in antiretroviral therapy (ART). By targeting the host cellular machinery rather than viral enzymes, entry inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of human immunodeficiency virus type 1 (HIV-1) entry inhibitors marked a paradigm shift in antiretroviral therapy (ART). By targeting the host cellular machinery rather than viral enzymes, entry inhibitors circumvented the multidrug resistance patterns plaguing reverse transcriptase and protease inhibitors. Ancriviroc (also known as SCH-C or SCH-351125) was a pioneering oxime-piperidine small molecule developed to antagonize the C-C chemokine receptor type 5 (CCR5) 1.

This guide systematically evaluates the in vivo efficacy, pharmacokinetic profile, and mechanistic action of Ancriviroc in comparison to other key antiretrovirals, providing a validated framework for researchers and drug development professionals.

Mechanistic Grounding: Allosteric Modulation of CCR5

HIV-1 entry into host macrophages and T-cells requires the sequential binding of the viral envelope glycoprotein (gp120) to the host CD4 receptor, followed by a conformational shift that allows binding to a coreceptor—predominantly CCR5 for macrophage-tropic (R5) strains.

Unlike fusion inhibitors such as Enfuvirtide (T-20) , which bind directly to the viral gp41 subunit to prevent membrane fusion, Ancriviroc acts as an allosteric negative modulator of the host CCR5 receptor 2. It binds within a hydrophobic transmembrane cavity of CCR5, locking the receptor into a conformation that is unrecognized by the CD4-gp120 complex. This host-targeted mechanism provides subnanomolar inhibitory potency (IC50: 0.4–9.0 nM) against a broad spectrum of primary R5 HIV-1 isolates 3.

G HIV HIV-1 Virion (gp120/gp41) Complex gp120-CD4 Complex HIV->Complex gp120 binds CD4 CD4 Host CD4 Receptor CD4->Complex CCR5 CCR5 Coreceptor Complex->CCR5 Conformational shift allows CCR5 binding Fusion Viral Fusion & Cell Entry CCR5->Fusion gp41 mediates fusion Ancriviroc Ancriviroc (SCH-C) Allosteric Antagonist Ancriviroc->CCR5 Blocks binding Maraviroc Maraviroc (UK-427,857) Approved Antagonist Maraviroc->CCR5 Blocks binding

Figure 1: Mechanism of action for CCR5 antagonists Ancriviroc and Maraviroc blocking HIV-1 entry.

Comparative In Vivo Efficacy & Clinical Trajectory

Preclinical Efficacy

In standard murine models, HIV-1 cannot replicate due to species-specific structural differences in CD4 and CCR5. Therefore, Ancriviroc's in vivo efficacy was established using the SCID-hu Thy/Liv mouse model , which implants human fetal thymic and liver tissues to create a localized human T-cell environment. In this model, Ancriviroc strongly inhibited the replication of R5-using HIV-1 isolates, preserving human CD4+ thymocytes and suppressing viral RNA in a dose-dependent manner 1.

Pharmacokinetically, Ancriviroc demonstrated excellent oral bioavailability (50–60%) and a favorable serum half-life (5–6 hours) in rodents and primates, overcoming the delivery limitations of peptide-based entry inhibitors like Enfuvirtide, which requires subcutaneous injection 4.

Clinical Outcomes vs. Maraviroc

In Phase I/II human clinical trials, Ancriviroc validated CCR5 as a viable therapeutic target. Oral dosing at 100 mg twice daily for 10 days yielded a robust 1.5 log10 reduction in plasma viral RNA 5.

However, its clinical development was ultimately discontinued due to off-target inhibition of the hERG potassium channel, which caused dose-dependent prolongation of the cardiac QTc interval 5. This failure paved the way for highly optimized successors. Maraviroc (UK-427,857) , developed by Pfizer, achieved similar viral suppression (>1.5 log10 reduction) but lacked the severe hERG liability, ultimately becoming the first and only FDA-approved CCR5 antagonist 2.

Quantitative Data Comparison
DrugDrug ClassTargetIn Vitro IC50 (nM)Oral BioavailabilityIn Vivo Efficacy (Viral Log Drop)Clinical Status
Ancriviroc (SCH-C) Entry InhibitorCCR50.4 – 9.050–60% (Animal)~1.5 log10 (10 days)Discontinued (QTc prolongation)
Maraviroc Entry InhibitorCCR5~2.0~23% (Human)>1.5 log10FDA Approved
Enfuvirtide (T-20) Fusion Inhibitorgp411.0 – 10.00% (SubQ only)1.5 – 2.0 log10FDA Approved
Zidovudine (AZT) NRTIReverse Transcriptase10.0 – 50.0~60% (Human)Variable (Backbone)FDA Approved

Self-Validating Experimental Protocol: SCID-hu Thy/Liv Efficacy Assay

To objectively benchmark the in vivo efficacy of CCR5 antagonists like Ancriviroc, researchers utilize the SCID-hu Thy/Liv mouse model. The following protocol is designed as a self-validating system, utilizing orthogonal readouts to ensure data integrity.

Objective: To quantify the antiretroviral efficacy of Ancriviroc against primary R5-tropic HIV-1 isolates in a humanized microenvironment.

Experimental Causality & Controls:

  • Causality: Standard mice lack human CCR5. Implanting human fetal thymus and liver tissues is causally necessary to support R5-tropic HIV-1 replication.

  • Negative Control: Vehicle-only treated, infected mice (establishes baseline viral replication kinetics).

  • Positive Control: Maraviroc-treated, infected mice (validates assay sensitivity and benchmarks efficacy).

  • Mock Control: Vehicle-treated, uninfected mice (establishes baseline healthy CD4/CD8 ratios).

Step-by-Step Methodology
  • Tissue Implantation & Humanization:

    • Surgically implant human fetal thymus and liver fragments under the kidney capsule of severe combined immunodeficient (C.B-17 SCID) mice.

    • Allow 4 to 6 weeks for human thymopoiesis to establish a functional, vascularized Thy/Liv implant.

  • Viral Inoculation:

    • Directly inject a standardized infectious dose (e.g., 1,000 TCID50) of a primary R5-tropic HIV-1 isolate (e.g., HIV-1_BaL or YU-2) directly into the Thy/Liv implant.

    • Note: Strictly utilize R5-tropic strains; Ancriviroc will not inhibit CXCR4-tropic (X4) viral entry.

  • Drug Administration Regimen:

    • Formulate Ancriviroc in a 0.4% methylcellulose vehicle.

    • Initiate oral gavage dosing (e.g., 10, 30, and 100 mg/kg/day) 24 hours prior to infection. Causality: Pre-treatment ensures steady-state receptor occupancy at the time of viral challenge.

    • Continue daily dosing for 21 days alongside vehicle and Maraviroc control cohorts.

  • Tissue Harvesting & Processing:

    • At day 21 post-infection, euthanize the mice and surgically excise the Thy/Liv implants.

    • Mechanically homogenize the tissue through a 70-µm cell strainer to create single-cell suspensions.

  • Endpoint Quantification (Orthogonal Readouts):

    • Viral Load (qPCR): Extract total RNA from a fraction of the homogenate and perform RT-qPCR targeting HIV-1 gag RNA to quantify viral suppression.

    • Immune Preservation (Flow Cytometry): Stain the remaining cells with fluorophore-conjugated anti-human CD3, CD4, and CD8 antibodies. Analyze the depletion of CD4+ thymocytes relative to the mock-infected control. Causality: Because HIV-1 specifically lyses CD4+ cells, preserving the CD4/CD8 ratio acts as a direct validation of therapeutic immune protection.

Conclusion

While Ancriviroc did not reach the commercial market due to its off-target hERG channel toxicity, its preclinical and early clinical data provided the foundational proof-of-concept for CCR5 antagonism. It established that small-molecule allosteric modulators could achieve potent, orally bioavailable in vivo efficacy against HIV-1, directly paving the way for the structural optimization that yielded Maraviroc.

References

  • Strizki JM, et al. "SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo." Proc Natl Acad Sci U S A, 2001.[Link]

  • Palani A, et al. "Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • Princen, K., et al. "HIV co-receptor inhibitors as novel class of anti-HIV drugs." Lirias, KU Leuven, 2006. [Link]

  • Jiang, S., et al. "HIV Entry Inhibitors and Their Potential in HIV Therapy." PMC - NIH, 2010.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ancriviroc (SCH-351125) Operational Safety and Disposal Guide

Introduction & Chemical Profile Ancriviroc (development code SCH-351125) is a highly potent, orally bioavailable small-molecule antagonist of the C-C Chemokine Receptor Type 5 (CCR5) [1]. Originally developed as an entry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Ancriviroc (development code SCH-351125) is a highly potent, orally bioavailable small-molecule antagonist of the C-C Chemokine Receptor Type 5 (CCR5) [1]. Originally developed as an entry inhibitor for HIV-1, it is widely utilized in virology and immunology research. Because Ancriviroc is a biologically active pharmaceutical ingredient (API) with specific halogenated structural features, its handling and disposal require strict adherence to environmental and laboratory safety protocols [2].

Physicochemical & Hazard Summary

Understanding the physical properties of Ancriviroc is the first step in establishing a self-validating safety protocol. The presence of a bromine atom in its structure fundamentally alters how this compound must be destroyed.

Property / HazardValue / DescriptionOperational Implication
Chemical Formula C₂₈H₃₇BrN₄O₃Contains Bromine; dictates halogenated waste routing.
Molecular Weight 557.52 g/mol High molecular weight, lipophilic small molecule.
Solubility Soluble in DMSO, EthanolRequires organic solvents for decontamination.
GHS Hazard H315 Causes skin irritationNecessitates chemical-resistant PPE [5].
GHS Hazard H319 Causes serious eye irritationMandates safety goggles during powder handling [5].
GHS Hazard H335 May cause respiratory irritationPowder must be weighed in a controlled airflow environment [5].

Mechanistic Context: Why Containment Matters

Ancriviroc does not target the virus directly; rather, it binds to the host's CCR5 receptor. By inducing an allosteric conformational change in CCR5, it prevents the viral envelope glycoprotein (gp120) from recognizing the host cell, thereby halting viral fusion and entry [1]. Because it interacts with fundamental human chemokine receptors, accidental exposure can disrupt normal immune signaling, making rigorous containment essential.

Mechanism HIV HIV-1 Virion GP120 gp120 Protein HIV->GP120 expresses CCR5 Host CCR5 GP120->CCR5 attempts binding ENTRY Viral Entry CCR5->ENTRY facilitates ANCRIVIROC Ancriviroc ANCRIVIROC->CCR5 allosteric block

Fig 1: Ancriviroc allosterically inhibits CCR5, preventing HIV-1 gp120 binding and viral entry.

Operational Safety & Handling Protocol

Do not treat Ancriviroc as a generic benign powder. The causality behind our handling protocols stems directly from its GHS hazard profile and its common solvent vehicles.

  • Engineering Controls: Always handle the lyophilized powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. Causality: The fine powder poses a documented inhalation risk (H335) [5].

  • PPE Selection: Wear safety goggles, a standard lab coat, and nitrile gloves. Crucial Insight: When preparing stock solutions, Ancriviroc is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates standard latex gloves and carries dissolved solutes directly through the skin barrier. Therefore, double-gloving with nitrile is mandatory when handling Ancriviroc/DMSO solutions to prevent systemic absorption of the API.

Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, hazardous pharmaceutical waste must be managed from "cradle to grave" [3]. While Ancriviroc is not a specifically listed acute toxin (P-list), its biological activity and chemical structure require it to be managed as a regulated hazardous waste [4].

The Halogenation Factor

The most critical error made in laboratories disposing of Ancriviroc is routing it into standard organic waste. Ancriviroc contains a bromine atom. When incinerated at standard temperatures, halogenated compounds can produce corrosive hydrogen bromide (HBr) gas and highly toxic dioxins. Therefore, any waste containing Ancriviroc must be strictly segregated into Halogenated Waste streams so it can be routed to specialized, high-temperature scrubbed incinerators.

Step-by-Step Liquid Waste Disposal
  • Segregation: Verify the solvent used for the Ancriviroc stock (e.g., DMSO, Methanol).

  • Routing: Pour the solution into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy specifically designated for Halogenated Organic Waste .

  • Incompatibility Check: Ensure the halogenated waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides), as DMSO can react violently with oxidizers.

  • Labeling: Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains DMSO, Brominated API/Ancriviroc)".

Step-by-Step Solid Waste Disposal
  • Collection: Collect all Ancriviroc-contaminated consumables (weighing boats, pipette tips, microcentrifuge tubes, and contaminated gloves) in a designated benchtop chemical waste bin lined with a transparent, tear-resistant bag.

  • Double-Bagging: Once the bag is 75% full, seal it and place it inside a second transparent bag. Causality: Double-bagging prevents puncture leaks from sharp pipette tips during transit.

  • Manifesting: Transfer the sealed bag to the facility's central RCRA accumulation area. It must be manifested for high-temperature incineration [4]. Do not autoclave chemically contaminated plasticware unless it is also biologically contaminated (in which case, chemical hazards supersede biological hazards for disposal routing).

DisposalWorkflow Start Ancriviroc Waste Generation Solid Solid Waste (PPE, Tips, Tubes) Start->Solid Liquid Liquid Waste (Assay Buffers, Stock Sol.) Start->Liquid Bagging Double-Bag in Transparent Liners Solid->Bagging Segregation Segregate by Solvent Liquid->Segregation Incineration RCRA-Permitted High-Temp Incineration Bagging->Incineration Halogenated Halogenated Organics (Due to Bromine atom) Segregation->Halogenated DMSO/EtOH stocks Aqueous Aqueous / Biohazardous (Bleach Treated) Segregation->Aqueous Assay wash buffers Halogenated->Incineration Aqueous->Incineration Treated first

Fig 2: Decision tree for Ancriviroc waste segregation and RCRA-compliant disposal.

Decontamination & Spill Response Protocol

A self-validating spill protocol ensures that the hazard is not just moved, but entirely removed. Because Ancriviroc is a lipophilic molecule, attempting to clean a powder spill with water will only spread the API across the surface.

Step-by-Step Spill Resolution:

  • Containment: Isolate the spill area. If it is a powder spill outside a fume hood, gently cover the powder with absorbent paper towels to prevent aerosolization.

  • Solubilization (The Key Step): Wet the paper towels with 70% Isopropanol (IPA) or Ethanol . Causality: The alcohol acts as a solvent to dissolve the lipophilic Ancriviroc, lifting it from the bench surface into the towel.

  • Wipe Down: Wipe the area inward from the edges to the center to prevent spreading.

  • Secondary Wash: Follow up with a standard laboratory detergent wash (e.g., Alconox) and a final deionized water wipe to remove any residual solvent.

  • Disposal: Dispose of all contaminated towels and gloves as Solid Hazardous Waste (as detailed in Section 4).

  • Verification: In GMP or highly regulated environments, surface swabbing followed by HPLC analysis can be used to validate that the API concentration is below the acceptable daily exposure (ADE) limit, ensuring the protocol was successful.

References

  • Title: Ancriviroc | C28H37BrN4O3 | CID 9574343 Source: PubChem URL:[Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US EPA URL:[Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US EPA URL:[Link]

  • Title: Full collection of Hazard statements. In force from 17 October 2020 Source: MSDS Europe URL:[Link]

Handling

Operational Guide: Personal Protective Equipment and Safe Handling of Ancriviroc

Executive Summary & Mechanistic Hazard Assessment Ancriviroc (also known as SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. Originally investigated as an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Assessment

Ancriviroc (also known as SCH-351125) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. Originally investigated as an anti-HIV-1 therapeutic, it functions by binding to the CCR5 co-receptor and blocking viral entry[2].

From an operational safety perspective, the primary hazard of Ancriviroc lies in its extreme biological potency. With an in vitro IC50 ranging from 0.4 to 9 nM against HIV-1 isolates[3], accidental exposure to even microgram quantities can induce unintended receptor blockade.

This hazard is exponentially magnified during laboratory workflows because Ancriviroc is highly lipophilic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent chemical penetration enhancer that rapidly crosses the stratum corneum, effectively carrying dissolved small molecules directly into systemic circulation[4][5]. Therefore, handling Ancriviroc requires a causality-driven approach to Personal Protective Equipment (PPE): the PPE must not only protect against the active pharmaceutical ingredient (API) but must also withstand the aggressive solvent properties of DMSO[6].

Physico-Chemical & Hazard Profile

To accurately assess risk, personnel must understand the quantitative properties of the compound they are handling. The following table summarizes the critical safety and physico-chemical data for Ancriviroc.

Property / ParameterValue / DescriptionReference
Target Mechanism CCR5 Receptor Antagonist[2]
Molecular Formula C28H37BrN4O3[7]
Molecular Weight 557.52 g/mol [7]
Potency (IC50) 0.4 – 9 nM (against R5 HIV-1 isolates)[3]
Physical State Solid powder (Store at -20°C)[]
Primary API Hazard High biological activity; potential respiratory/mucosal irritant[2][6]
Synergistic Hazard Severe transdermal toxicity risk when dissolved in DMSO[4][5]

Operational Workflow & Risk Visualization

The following workflow dictates the logical progression of risk assessment, PPE selection, and spill response when handling Ancriviroc.

Ancriviroc_Workflow Start Ancriviroc Handling Initiated Risk Assess Solvent State (Powder vs. DMSO Solution) Start->Risk PPE_Solid Standard PPE: Nitrile Gloves, Lab Coat, Safety Goggles Risk->PPE_Solid Solid/Powder PPE_DMSO Enhanced PPE: Double Nitrile Gloves, Face Shield, Fume Hood Risk->PPE_DMSO DMSO Solution Spill Spill Detected? PPE_Solid->Spill PPE_DMSO->Spill Contain Contain Spill (Universal Absorbent Pads) Spill->Contain Yes Proceed Proceed with In Vitro Assay Spill->Proceed No Decon Decontaminate (10% Bleach / 70% IPA) Contain->Decon Dispose Dispose as Hazardous Chemical/Bio-Waste Decon->Dispose

Caption: Workflow for Ancriviroc risk assessment, PPE selection, and spill response.

Causality-Driven Methodologies

Standard laboratory protocols often fail because they rely on rote memorization rather than mechanistic understanding. The following procedures are designed as self-validating systems, ensuring that safety is continuously verified throughout the workflow.

Protocol A: Self-Validating PPE Donning and Doffing

Causality: Standard single-layer latex gloves offer negligible breakthrough times against DMSO. Nitrile provides superior chemical resistance, and double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer maintains the biological barrier[5][6].

  • Pre-Inspection (Self-Validation): Visually inspect all PPE. Inflate the inner nitrile gloves with air and apply gentle pressure; any deflation indicates micro-punctures. Discard if compromised.

  • Base Layer Donning: Put on a fluid-resistant, disposable laboratory coat with fitted knit cuffs.

  • Inner Gloving: Don the first pair of extended-cuff nitrile gloves (minimum 5 mil thickness). Ensure the cuff goes under the lab coat sleeve to anchor the fabric.

  • Outer Gloving: Don the second pair of nitrile gloves. This cuff must go over the lab coat sleeve to eliminate any exposed skin at the wrist.

  • Facial Protection: Don wrap-around safety goggles to prevent mucosal splash exposure.

  • Doffing (Self-Validation): When the procedure is complete, peel the outer gloves off first, turning them inside out to trap any Ancriviroc/DMSO residue. Crucial step: Inspect the inner gloves for chemical stains or moisture before removing the lab coat. If the inner glove is clean, the barrier system was successful.

Protocol B: Reconstitution of Ancriviroc in DMSO

Causality: Weighing dry, potent APIs creates invisible aerosolized micro-particles. To mitigate inhalation risks, Ancriviroc should be dissolved directly in its original shipping vial whenever possible[6].

  • Equilibration: Allow the sealed Ancriviroc vial (stored at -20°C) to equilibrate to room temperature inside a desiccator for 30 minutes. Why: Opening a cold vial introduces ambient moisture, which degrades the compound and alters its molecular weight calculations.

  • Containment: Perform all reconstitution inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Solvent Addition: Carefully inject the required volume of anhydrous DMSO directly into the supplier's vial. Do not transfer dry powder to a secondary vessel.

  • Agitation: Cap the vial tightly and vortex gently until the solution is completely clear.

  • Aliquotting: Divide the stock solution into single-use aliquots using low-retention pipette tips to avoid repeated freeze-thaw cycles. Seal and label clearly with "Ancriviroc / DMSO - Toxic API".

Protocol C: Immediate Spill Containment and Disposal Plan

Causality: Wiping a DMSO spill immediately will spread the solvent, increasing the surface area for potential off-gassing and dermal contact[4][5]. Capillary absorption must precede mechanical wiping.

  • Assess and Isolate: Immediately halt work. Alert nearby personnel to avoid the area.

  • Absorb: Gently place universal chemical absorbent pads directly over the spill. Do not apply pressure or wipe. Allow capillary action to draw the Ancriviroc/DMSO solution into the pad.

  • Decontaminate (Self-Validation): Spray the affected area with a 10% bleach solution (to degrade the organic API), followed by 70% Isopropyl Alcohol (IPA) to remove residual DMSO. Validation: The area is considered decontaminated when no visual residue remains and the characteristic garlic/oyster odor of DMSO has completely dissipated[5].

  • Dispose: Place all absorbent pads, contaminated outer gloves, and empty Ancriviroc vials into a designated, puncture-resistant hazardous waste container. Label strictly as "Toxic API / DMSO Waste" in accordance with institutional and OSHA guidelines[6].

References

  • ancriviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]

  • ANCRIVIROC - Inxight Drugs Source: ncats.io URL:[Link]

  • Ancriviroc | C28H37BrN4O3 | CID 9574343 - PubChem Source: nih.gov URL:[Link]

Sources

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